KLH45
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOYNRLSBYWAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KLH45: A Potent and Selective Inhibitor of the Brain Triglyceride Lipase DDHD2
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of KLH45, a potent and selective small-molecule inhibitor of DDHD Domain Containing 2 (DDHD2). DDHD2 has been identified as a principal triacylglycerol (TAG) lipase in the mammalian brain, and its dysfunction is linked to a complex form of hereditary spastic paraplegia (HSP), a neurodegenerative disorder.[1] this compound serves as a critical chemical probe for elucidating the physiological and pathophysiological roles of DDHD2-mediated lipid metabolism in the central nervous system.
Introduction to DDHD2 and the Rationale for its Inhibition
DDHD2 is a serine hydrolase that plays a crucial role in lipid homeostasis within the brain.[1] Unlike peripheral tissues that utilize other lipases, the brain appears to rely significantly on DDHD2 for the hydrolysis of TAGs stored in neuronal lipid droplets (LDs).[1] This process releases diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids (FFAs), which are vital for cellular energy and signaling.[2][3] Genetic mutations that lead to the loss of DDHD2 function cause the accumulation of TAGs and LDs in neurons, which is associated with the motor and cognitive impairments seen in a specific type of complex HSP.[1] The development of selective inhibitors like this compound is therefore essential for studying the enzymatic function of DDHD2 in vivo and for exploring potential therapeutic strategies.[1]
Mechanism of Action of this compound
This compound is a potent, selective, and in vivo-active inhibitor of the serine hydrolase DDHD2.[4] It belongs to a class of phenethyl-1,2,3-triazole urea compounds that react covalently and irreversibly with the active site serine of DDHD2.[1] This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its TAG substrate. The high potency and selectivity of this compound make it a superior tool for studying DDHD2 function compared to broader-spectrum lipase inhibitors.[1]
Quantitative Data on this compound Activity
The efficacy and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against DDHD2
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (in vitro) | 1.3 nM | [1][4][5][6] |
| In situ Potency (Neuro2A cells) | <10 nM |[1][4] |
Table 2: Selectivity Profile of this compound
| Target | Activity/Observation | Source |
|---|---|---|
| Primary Target | ||
| DDHD2 | Potent inhibition (IC₅₀ = 1.3 nM) | [1][4][5][6] |
| Off-Target Activity | ||
| ABHD6 | Cross-reactivity observed | [1][4][5][6] |
| Selectivity | ||
| Other Serine Hydrolases | No cross-reactivity with >40 other detected serine hydrolases | [1][4][5] |
| DDHD1 & Sec23ip | Selective over these related hydrolases |[6] |
Table 3: In Vitro Efficacy of this compound in Cellular Models
| Cell Line | Concentration | Incubation Time | Key Result | Source |
|---|---|---|---|---|
| Neuro2A | 25 nM | 4 h | >95% inhibition of DDHD2 | [4][5][6] |
| COS-7 | 2 µM | 16 h | Selectively blocked DDHD2 activity and reversed DDHD2-induced lipid droplet reduction | [5][6][7] |
| HEK293T (lysates) | 2 µM | 30 min (pretreatment) | Prevented increased TAG hydrolase activity from recombinant DDHD2 | [1][6] |
| Primary Rat Cortical Neurons | 2.5 µM | 24 h | Induced significant lipid droplet accumulation |[8] |
Table 4: In Vivo Efficacy of this compound in Mice
| Dosage | Administration | Duration | Key Result | Source |
|---|---|---|---|---|
| 5-40 mg/kg | Single IP injection | 4 h | Dose-dependent blockade of brain DDHD2 activity | [5][9] |
| 20 mg/kg | IP, every 12 h | 4 days | Significant elevation of brain triacylglycerols (TAGs) |[5][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound.
4.1. In Vitro DDHD2 Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of DDHD2's enzymatic activity.
-
Materials: Recombinant DDHD2 enzyme, ¹⁴C-labeled triolein (a TAG substrate), HEK293T cell lysates, this compound, and inactive control compound (KLH40).[1]
-
Procedure:
-
Prepare lysates from HEK293T cells transfected with a plasmid expressing wild-type DDHD2.
-
Pre-incubate the cell lysates with varying concentrations of this compound (or DMSO vehicle control) for 30 minutes.[1]
-
Initiate the enzymatic reaction by adding the ¹⁴C-labeled TAG substrate (e.g., 22 µM).
-
Incubate the reaction for 90 minutes.[1]
-
Stop the reaction and extract the lipids.
-
Separate the lipid products (DAG, MAG, FFA) from the TAG substrate using thin-layer chromatography (TLC).
-
Quantify the radiolabeled products to determine the rate of TAG hydrolysis.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
4.2. Competitive Activity-Based Protein Profiling (ABPP)
-
Objective: To assess the selectivity of this compound against the broader family of serine hydrolases in a complex proteome.
-
Materials: Mouse neuroblastoma (Neuro2A) cell proteome, this compound, broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine).[1][7]
-
Procedure:
-
Harvest proteomes from Neuro2A cells.
-
Pre-incubate the proteomes with varying concentrations of this compound for a specified time (e.g., 4 hours).[1][5]
-
Add a broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-Rhodamine) that covalently labels the active site of all accessible serine hydrolases.
-
Allow the probe to react with the proteome.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
Enzymes that are inhibited by this compound will show a decrease in fluorescence intensity compared to the vehicle-treated control. The disappearance of the band corresponding to DDHD2's molecular weight (~75 kDa) confirms target engagement, while the persistence of other bands indicates selectivity.[1]
-
4.3. Cellular Lipid Droplet (LD) Formation Assay
-
Objective: To visually and quantitatively assess the effect of this compound on DDHD2-mediated LD metabolism in cells.[7]
-
Materials: COS-7 cells, plasmid expressing mCherry-tagged DDHD2, this compound, oleic acid, BODIPY 493/503 (neutral lipid stain), Hoechst (nuclear stain).[7]
-
Procedure:
-
Transfect COS-7 cells with the mCherry-DDHD2 construct and incubate for 24 hours.
-
Pre-treat the transfected cells with this compound (e.g., 2 µM) or DMSO vehicle for 1 hour.[7]
-
Supplement the cell culture medium with oleic acid (e.g., 200 µM) complexed to fatty-acid-free BSA.
-
Incubate overnight (16 hours) to induce LD formation.[7]
-
Wash the cells with PBS and fix them.
-
Stain the cells with BODIPY 493/503 to visualize LDs and Hoechst to label nuclei.
-
Acquire images using fluorescence microscopy. Transfected cells are identified by the mCherry signal.
-
Quantify LD content by measuring the total LD surface area or the integrated BODIPY signal intensity per cell.[7] Inhibition of DDHD2 by this compound is expected to reverse the LD reduction typically caused by DDHD2 overexpression.[7]
-
4.4. Lipidomics Analysis of Cellular Lipids
-
Objective: To quantify the changes in specific lipid species (TAGs, DAGs, etc.) following DDHD2 inhibition by this compound.
-
Materials: Cells treated with this compound as in the LD formation assay, lipid extraction solvents, liquid chromatography-mass spectrometry (LC-MS) system.
-
Procedure:
-
Culture and treat cells (e.g., DDHD2-transfected COS-7 cells) with oleic acid and either this compound or vehicle control as described above.[7]
-
Harvest the cells and perform a lipid extraction using a standard method (e.g., Bligh-Dyer).
-
Analyze the lipid extracts using an LC-MS platform to separate and identify different lipid species.
-
Quantify the relative abundance of key lipids, such as the most abundant TAG species (e.g., 18:1/36:2 TAG), DAGs (e.g., 18:1/18:1 DAG), MAGs, and FFAs.[7]
-
Compare the lipid profiles between this compound-treated and control cells to determine the specific metabolic consequences of DDHD2 inhibition.[7]
-
Visualizations of Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound, its selectivity, and a typical experimental workflow.
Caption: DDHD2-mediated TAG hydrolysis and its inhibition by this compound.
Caption: Selectivity profile of the inhibitor this compound.
Caption: Workflow for the cellular lipid droplet formation assay.
References
- 1. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. genecards.org [genecards.org]
- 4. This compound | DDHD2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of KLH45 in Triglyceride Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KLH45 is a potent and selective small-molecule inhibitor of DDHD domain-containing 2 (DDHD2), a serine hydrolase identified as a principal triglyceride lipase in the central nervous system. This technical guide provides an in-depth overview of the function of this compound as a chemical probe to investigate the role of DDHD2 in triglyceride metabolism. Inhibition of DDHD2 by this compound leads to the accumulation of triglycerides and lipid droplets in neuronal and non-neuronal cells, as well as in the central nervous system of animal models. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and experimental workflows.
Introduction to this compound and DDHD2
This compound is a crucial tool for studying the enzymatic function of DDHD2, a lipase implicated in the rare neurodegenerative disorder, hereditary spastic paraplegia. DDHD2 is responsible for the hydrolysis of triglycerides (TGs), breaking them down into diacylglycerols (DAGs) and free fatty acids. By selectively inhibiting DDHD2, this compound allows for the elucidation of this enzyme's role in cellular lipid homeostasis and its contribution to pathological states.
Quantitative Data on this compound Activity and Effects
The following tables summarize the key quantitative findings from studies utilizing this compound to probe DDHD2 function.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for DDHD2 | 1.3 nM | Recombinant enzyme | [1] |
| Inhibition of DDHD2 in Neuro2A cells | >95% | Neuro2A cells | [1] |
| Concentration for complete DDHD2 inactivation | 25 nM (4h) | Neuro2A cells | [1] |
| Concentration for significant lipid droplet accumulation | 2 µM (16h) | COS-7 cells | [1] |
| Concentration for lipid droplet accumulation | 2.5 µM and 5 µM (8-24h) | Primary rat cortical neurons | [2] |
Table 2: Effects of this compound on Cellular Lipid Composition
| Lipid Species | Fold Change | Cell Type | This compound Concentration & Duration | Reference |
| Triglycerides (TGs) | ~3-fold increase | Primary cortical neurons | Not specified | [3] |
| sn-1,3-Diacylglycerol (DAG) | ~1.7-fold increase | Primary cortical neurons | Not specified | [3] |
| Lipid Droplet (LD) Number | Dose-dependent increase | Primary rat cortical neurons | 2.5 µM and 5 µM (8h) | [2][4] |
Table 3: In Vivo Effects of this compound in Mice
| Treatment Regimen | Effect | Tissue | Reference |
| 20 mg/kg, i.p., every 12h for 4 days | Significant elevation of multiple TG species | Brain and Spinal Cord | [5] |
| 40 mg/kg, i.p., single dose | No significant alteration in brain TGs | Brain | [6] |
Table 4: Composition of Neuronal Lipid Droplets Induced by this compound
| Lipid Class | Molar Percentage | Method | Reference |
| Triglycerides (TGs) | 73.35 ± 4.12 % | LC-MS | [7] |
| Cholesteryl Esters (CE) | 1.01 ± 0.39 % | LC-MS | [7] |
| Phosphatidylcholine (PC) | 12.09 ± 0.5 % | LC-MS | [7] |
Signaling and Metabolic Pathways Involving DDHD2
DDHD2 plays a significant role in the canonical lipolytic pathway, contributing to the stepwise breakdown of triglycerides. Recent evidence also suggests a novel transacylase function for DDHD2, allowing for the remodeling of triglyceride acyl chains.
Caption: DDHD2's dual roles in triglyceride metabolism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for in vitro and in vivo studies using this compound.
In Vitro Inhibition of DDHD2 in Cell Culture
This protocol describes the induction of lipid droplet formation in cultured cells through the inhibition of DDHD2 by this compound.
Caption: Workflow for in vitro this compound treatment and analysis.
Materials:
-
Cell line of interest (e.g., COS-7, primary neurons)
-
Complete culture medium
-
This compound (MedChemExpress or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid droplet stain (e.g., LipidSpot™ 488, BODIPY 493/503)
-
Reagents for downstream analysis (e.g., lysis buffers, antibodies, lipid extraction solvents)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or on coverslips suitable for microscopy.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours or until they reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed culture medium to the final desired concentration (e.g., 2.5 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Remove the existing culture medium and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 8 to 24 hours).
-
Washing: Gently wash the cells three times with PBS.
-
Downstream Analysis:
-
For Lipid Droplet Visualization: Fix the cells, stain with a fluorescent lipid droplet dye according to the manufacturer's protocol, and visualize using fluorescence microscopy. The number and size of lipid droplets can be quantified using image analysis software.
-
For Lipidomics: Scrape and collect the cells, followed by lipid extraction using a suitable method (e.g., Bligh-Dyer). Analyze the lipid composition by liquid chromatography-mass spectrometry (LC-MS).
-
For Protein Analysis: Lyse the cells in an appropriate buffer for subsequent Western blot analysis to assess levels of relevant proteins.
-
In Vivo Inhibition of DDHD2 in Mice
This protocol outlines the subchronic administration of this compound to mice to study its effects on central nervous system triglyceride levels.
Materials:
-
Wild-type mice
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Tissue homogenization equipment
-
Reagents for lipid extraction and analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Formulation: Prepare the this compound solution in the vehicle at the desired concentration for injection. A typical dosage is 20 mg/kg.
-
Administration: Administer this compound or the vehicle control to the mice via intraperitoneal injection every 12 hours for a total of 4 days.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and dissect the brain and spinal cord.
-
Tissue Processing: Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Lipid Analysis: Homogenize the tissues and perform lipid extraction. Analyze the triglyceride content using LC-MS.
Conclusion
This compound serves as an indispensable pharmacological tool for investigating the role of DDHD2 in triglyceride metabolism. Its high potency and selectivity allow for precise interrogation of DDHD2's function in both physiological and pathological contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the intricacies of neuronal lipid metabolism and related neurological disorders. The continued use of this compound in diverse experimental models will undoubtedly further our understanding of the critical role of triglyceride hydrolysis in cellular and organismal homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cooperation of acylglycerol hydrolases in neuronal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
The Potent and Selective Inhibition of Brain Triglyceride Lipase DDHD2 by KLH45: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound KLH45 and its significant inhibitory effects on the brain's primary triglyceride lipase, DDHD domain-containing 2 (DDHD2). The accumulation of triglycerides in the brain is linked to a form of hereditary spastic paraplegia, making the modulation of DDHD2 activity a critical area of investigation for potential therapeutic interventions. This compound has emerged as a key research tool in understanding the physiological role of DDHD2 in neuronal lipid metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with and effect on DDHD2, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound against DDHD2
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 1.3 nM | Recombinant DDHD2 | [1][2][3] |
| In Situ Potency | <10 nM | Neuro2A cells | [2][3] |
| Concentration for >95% Inhibition | 25 nM (4 h) | Neuro2A cells | [1][2][3] |
| Concentration to Block TAG Hydrolase Activity | 2 µM | HEK293T cell lysates with recombinant DDHD2 | [2] |
| Concentration to Reverse Lipid Droplet Reduction | 2 µM (16 h) | COS-7 cells expressing recombinant DDHD2 | [1][2][4] |
Table 2: In Vivo Effects of this compound on Brain Triglycerides
| Animal Model | Dosage | Administration Route | Duration | Outcome | Reference |
| Mice | 5-40 mg/kg | Intraperitoneal (IP), once | 4 hours | Dose-dependent blockade of brain DDHD2 activity. Near-complete loss at 40 mg/kg.[5] | [5] |
| Mice | 20 mg/kg | Intraperitoneal (IP), every 12 h | 4 days | Significant elevation in several brain and spinal cord triacylglycerols (TAGs).[1][2][5] | [1][2][5] |
Core Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the effects of this compound on DDHD2.
In Vitro DDHD2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DDHD2.
Methodology:
-
Recombinant DDHD2 enzyme is incubated with varying concentrations of this compound.
-
A radiolabeled triacylglycerol (TAG) substrate is introduced to the enzyme-inhibitor mixture.[2]
-
The reaction is allowed to proceed for a specified time.
-
The reaction is then quenched, and the products (radiolabeled fatty acids) are extracted and quantified using liquid scintillation counting.
-
The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Target Engagement and Selectivity Profiling
Objective: To confirm the inhibition of DDHD2 by this compound in a cellular context and assess its selectivity against other serine hydrolases.
Methodology (Activity-Based Protein Profiling - ABPP):
-
Neuro2A cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 4 hours).[1][5]
-
Cells are lysed, and the proteome is harvested.
-
The lysates are then treated with a broad-spectrum serine hydrolase activity-based probe (e.g., HT-01 or FP-Rh).[4][5][6] This probe covalently binds to the active site of serine hydrolases.
-
Proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize active serine hydrolases. A reduction in fluorescence for a specific band in the this compound-treated samples compared to the control indicates inhibition of that enzyme.
-
For quantitative analysis, mass spectrometry-based ABPP (ABPP-SILAC) can be employed to determine the inhibition profile across a wide range of serine hydrolases.[5]
In Vivo Brain Triglyceride Analysis
Objective: To measure the effect of this compound administration on triacylglycerol (TAG) levels in the mouse brain.
Methodology:
-
Mice are administered this compound or a vehicle control via intraperitoneal injection at a specified dose and frequency (e.g., 20 mg/kg every 12 hours for 4 days).[1][2][5]
-
Following the treatment period, the animals are euthanized, and brain tissue is rapidly collected and frozen.
-
Lipids are extracted from the brain tissue using a suitable solvent system (e.g., Folch method).
-
The extracted lipids are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the different TAG species.[5]
-
The levels of various TAGs in the this compound-treated group are compared to the vehicle-treated control group to determine the effect of DDHD2 inhibition.
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize its effects.
Caption: Mechanism of this compound-induced triglyceride accumulation in neurons.
Caption: Experimental workflow for in vivo analysis of this compound effects.
Caption: Logical flow of this compound's effect on brain lipid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | DDHD2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Enzymatic and Nonenzymatic Functions of DDHD2 and Its Interaction with KLH45
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
DDHD Domain Containing 2 (DDHD2) is a serine hydrolase with increasingly recognized roles in neuronal lipid metabolism. Mutations in the DDHD2 gene are the causative basis for Autosomal Recessive Hereditary Spastic Paraplegia Type 54 (SPG54), a complex neurodegenerative disorder characterized by motor neuron dysfunction, intellectual disability, and significant lipid accumulation in the brain.[1][2][3] Initially annotated as a phospholipase, recent evidence has redefined DDHD2 as the principal triacylglycerol (TAG) lipase in the mammalian brain.[4][5] Its dysfunction leads to the massive accumulation of lipid droplets (LDs) in neurons, highlighting its critical role in central nervous system (CNS) lipid homeostasis.[1][4][6] Beyond its enzymatic function, DDHD2 engages in crucial protein-protein interactions and participates in signaling pathways such as lipophagy. This guide provides a comprehensive overview of the dual functions of DDHD2, presenting its enzymatic characteristics, nonenzymatic roles, and a detailed framework for investigating its interaction with novel protein partners, exemplified by the hypothetical protein KLH45. Included are structured data tables, detailed experimental protocols, and pathway visualizations to facilitate advanced research and therapeutic development.
Introduction to DDHD2
DDHD2 is a multi-domain protein belonging to the intracellular phospholipase A1 (iPLA1) family, which also includes DDHD1 and SEC23IP.[4][7] It is widely expressed, with particularly high levels in the brain, testis, and skeletal muscle.[8] The DDHD2 protein contains a highly conserved DDHD domain essential for its enzymatic activity.[3] Loss-of-function mutations in DDHD2 lead to SPG54, a disorder marked by early-onset spastic paraplegia and cognitive deficits.[2][3] A key pathological feature is the substantial accumulation of lipid droplets in the brains of both SPG54 patients and DDHD2 knockout mice, underscoring its indispensable role in neuronal lipid catabolism.[1][4][6][9]
Enzymatic Functions of DDHD2
While initially described as a phospholipase with in vitro activity towards phosphatidic acid and phosphatidylethanolamine, the primary in vivo function of DDHD2 is now understood to be the hydrolysis of neutral lipids.[4][9][10]
Substrate Specificity and Lipase Activity
DDHD2 functions as a potent triacylglycerol (TAG) and diacylglycerol (DAG) lipase.[4][9][11] Studies have shown that it is the principal TAG hydrolase in the brain, responsible for breaking down TAGs stored in lipid droplets.[4][5] Its activity is crucial for preventing ectopic lipid accumulation in neurons.[1][4]
Recent findings indicate that DDHD2 possesses a dual enzymatic capacity, acting as both a lipase and a transacylase.[8][9] This transacylase activity allows DDHD2 to remodel the acyl chains of triglycerides by transferring fatty acids between neutral lipids, a function that may be critical for maintaining the specific lipid composition of neuronal membranes.[8][9]
Quantitative Enzymatic Data
The enzymatic efficiency of DDHD2 varies with its substrate. While comprehensive kinetic data is still emerging, studies comparing its activity on different lipid classes provide valuable insights.
| Substrate Class | Relative Hydrolase Activity | Key Findings | Reference |
| Triacylglycerol (TAG) | High | Principal TAG hydrolase in the brain; activity loss leads to LD accumulation. | [4][5][6] |
| Diacylglycerol (DAG) | Very High | Preferentially hydrolyzes DAG over TAG and phospholipids in some assays. | [8][9][11] |
| Phosphatidylcholine (PC) | Low | Exhibits some phospholipase activity, but this is not its primary function. | [12] |
| Phosphatidic Acid (PA) | Moderate | Shows in vitro phospholipase A1 activity towards PA. | [10] |
Table 1: Summary of DDHD2 Substrate Preference and Enzymatic Activity. This table synthesizes findings from multiple studies on the relative hydrolytic activity of DDHD2 against various lipid substrates.
Nonenzymatic Functions and Signaling
Beyond its catalytic activity, DDHD2 participates in cellular processes through protein-protein interactions and its role as a signaling scaffold.
Interaction with ATG8 Family Proteins and Role in Lipophagy
DDHD2 plays a direct role in lipid droplet catabolism not only through lipolysis but also by acting as a cargo receptor for lipophagy, the selective autophagic clearance of LDs.[9][13] Affinity purification-mass spectrometry has revealed that DDHD2 interacts with multiple members of the ATG8 protein family (including LC3s and GABARAPs), which are crucial for autophagosome formation.[7][13] DDHD2 contains two LC3-interacting region (LIR) motifs that are essential for this binding, thereby linking LDs to the core autophagy machinery.[9][13][14] This dual function as both a lipase and a lipophagy receptor positions DDHD2 as a master regulator of neuronal lipid homeostasis.[9][13]
// Invisible edges for layout LD -> DDHD2 [style=invis]; } .dot Caption: DDHD2 as a Cargo Receptor in Lipophagy.
Interaction with STXBP1 and Synaptic Function
DDHD2 has been shown to directly interact with Syntaxin-binding protein 1 (STXBP1, also known as Munc18-1), a key protein in presynaptic vesicle exocytosis.[15][16] This interaction is critical for trafficking DDHD2 to the plasma membrane and for the subsequent generation of saturated free fatty acids (FFAs) upon neuronal stimulation.[15][16] The DDHD2-STXBP1 axis plays a significant role in the lipid metabolism that underlies synaptic plasticity, learning, and memory.[15][16] This nonenzymatic, scaffolding function links DDHD2 directly to core synaptic machinery and higher-order cognitive processes.
Investigating the DDHD2-KLH45 Interaction: A Methodological Framework
To characterize the interaction between DDHD2 and a novel protein partner such as this compound, a multi-step experimental approach is required. This framework outlines the key experiments to validate the interaction, assess its functional consequences, and determine its cellular context.
Step 1: Validating the Physical Interaction
The initial step is to confirm a direct or indirect physical association between DDHD2 and this compound in a cellular context. Co-immunoprecipitation is the gold standard for this purpose.
Experimental Protocol: Co-Immunoprecipitation (Co-IP) [17][18][19][20]
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T or a neuronal cell line) co-expressing tagged versions of DDHD2 (e.g., FLAG-DDHD2) and this compound (e.g., Myc-KLH45).
-
Harvest cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[17] The choice of detergent is critical to preserve protein-protein interactions.[19]
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[19]
-
Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down DDHD2) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for an additional 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.[17]
-
-
Detection:
-
Analyze the eluted proteins by Western blotting. Probe one membrane with an anti-Myc antibody to detect co-precipitated this compound and another with an anti-FLAG antibody to confirm the successful pulldown of DDHD2.
-
Alternative validation methods include Yeast Two-Hybrid (Y2H) screening to detect direct binary interactions and in vitro pull-down assays using purified recombinant proteins.[21][22][23][24]
Step 2: Assessing the Functional Consequences
Once the interaction is confirmed, the next step is to determine if this compound modulates the enzymatic activity of DDHD2.
Experimental Protocol: In Vitro Lipase Assay [25][26][27][28][29]
-
Reagent Preparation:
-
Enzymatic Reaction:
-
Set up parallel reactions in a microplate format.
-
Condition 1 (Control): Recombinant DDHD2 + substrate.
-
Condition 2 (Test): Recombinant DDHD2 + Recombinant this compound + substrate.
-
Condition 3 (Negative Control): Substrate only, or a catalytically inactive DDHD2 mutant (e.g., S351A).[6]
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Product Quantification:
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.
-
Separate the reaction products (fatty acids, DAG, MAG) from the unhydrolyzed TAG substrate using thin-layer chromatography (TLC).[6]
-
Quantify the amount of product generated. For radiolabeled substrates, this can be done by autoradiography and densitometry. For fluorescent substrates, a plate reader can be used.
-
-
Data Analysis:
-
Compare the amount of product generated in the presence and absence of this compound. A significant increase or decrease in product indicates that this compound functions as an activator or inhibitor of DDHD2's lipase activity, respectively.
-
| Experimental Condition | DDHD2 Activity (nmol/min/mg) | Fold Change vs. Control |
| DDHD2 alone | [Insert Value] | 1.0 |
| DDHD2 + this compound | [Insert Value] | [Calculate] |
| DDHD2 (S351A mutant) | [Insert Value] | [Calculate] |
Table 2: Hypothetical Data Table for In Vitro Lipase Assay. This table serves as a template for presenting quantitative results on the effect of this compound on DDHD2 enzymatic activity.
Step 3: Determining the Cellular Context
Understanding where the DDHD2-KLH45 interaction occurs within the cell is crucial for elucidating its physiological relevance. Immunofluorescence microscopy is the ideal technique for this.
Experimental Protocol: Immunofluorescence (IF) for Co-localization [30][31][32][33]
-
Cell Preparation:
-
Grow adherent cells (e.g., a neuronal cell line) on glass coverslips. If studying lipid droplet dynamics, cells can be treated with oleic acid to induce LD formation.
-
Transfect cells to express tagged DDHD2 and this compound.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., PBS with 10% normal goat serum) for 1 hour.[31]
-
Incubate with primary antibodies diluted in blocking buffer (e.g., mouse anti-FLAG for DDHD2 and rabbit anti-Myc for this compound) overnight at 4°C.
-
Wash extensively with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) for 1 hour at room temperature, protected from light.
-
(Optional) Stain nuclei with DAPI and/or lipid droplets with a neutral lipid stain like BODIPY.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a confocal microscope.
-
Analyze the images for co-localization of the DDHD2 and this compound signals. Overlap between the green (DDHD2) and red (this compound) channels, appearing as yellow, indicates that the two proteins are present in the same subcellular compartment.
-
Implications for Drug Development
DDHD2's central role in neuronal lipid metabolism and its link to SPG54 make it a compelling target for therapeutic intervention.[1] The development of selective, in vivo-active inhibitors of DDHD2 has already proven to be a valuable tool for studying its function and can phenocopy the TAG accumulation seen in genetic knockout models.[4][6]
Understanding the interactions of DDHD2, such as with STXBP1 or a novel partner like this compound, opens new avenues for drug discovery:
-
Modulating Enzymatic Activity: Small molecules could be designed to either enhance or inhibit DDHD2's lipase activity, depending on the therapeutic goal.
-
Disrupting Protein-Protein Interactions: Compounds that specifically disrupt the DDHD2-KLH45 or DDHD2-STXBP1 interaction could be developed to modulate its nonenzymatic functions or its recruitment to specific cellular locations. This could offer a more targeted approach than directly inhibiting the active site.
-
Targeting Lipophagy: Given DDHD2's role as a lipophagy receptor, strategies aimed at enhancing this pathway could help clear the pathological lipid accumulation in SPG54.[9][14]
Conclusion
DDHD2 is a multifaceted protein that is critical for neuronal health. It functions as the primary TAG lipase in the brain and as a key receptor for the autophagic clearance of lipid droplets. Its nonenzymatic roles, mediated by interactions with proteins like STXBP1 and ATG8, link it directly to synaptic function and cellular catabolic pathways. The methodological framework presented here provides a clear path for researchers to investigate novel DDHD2 interactions, such as with the hypothetical protein this compound. A deeper understanding of both the enzymatic and nonenzymatic functions of DDHD2 will be paramount for developing effective therapeutic strategies for SPG54 and other neurological disorders associated with dysregulated lipid metabolism.
References
- 1. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DDHD2, whose mutations cause spastic paraplegia type 54, enhances lipophagy via engaging ATG8 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
- 10. genecards.org [genecards.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. DDHD2, whose mutations cause spastic paraplegia type 54, enhances lipophagy via engaging ATG8 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The DDHD2-STXBP1 interaction mediates long-term memory via generation of saturated free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 21. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 23. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 24. Mapping Protein-Protein Interaction Using High-Throughput Yeast 2-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Assay of Phospholipase A Activity | Springer Nature Experiments [experiments.springernature.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cusabio.com [cusabio.com]
- 32. media.cellsignal.com [media.cellsignal.com]
- 33. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Use of KLH45 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KLH45 is a potent and selective inhibitor of the enzyme DDHD domain-containing 2 (DDHD2), a principal brain triglyceride lipase.[1][2][3] In neuroscience research, particularly in the study of neurodegenerative diseases, this compound is utilized as a tool to induce the accumulation of lipid droplets (LDs) in primary neuron cultures.[4][5][6] This induced phenotype mimics cellular characteristics observed in certain neurological disorders, such as Hereditary Spastic Paraplegia (HSP), and provides a valuable in vitro model for investigating the roles of lipid metabolism in neuronal health and disease.[2][7] These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including methods for cell culture, this compound treatment, and downstream analysis of lipid droplet accumulation and neuronal morphology.
Data Presentation
Table 1: Quantitative Effects of this compound on Primary Neurons
| Parameter | Cell Type | Treatment | Result | Reference |
| Lipid Droplet (LD) Number | Primary Rat Cortical Neurons | 2.5 µM this compound for 8h | Significant increase in LDs | [8] |
| Lipid Droplet (LD) Number | Primary Rat Cortical Neurons | 5 µM this compound for 8h | Further significant increase in LDs | [8] |
| Lipid Droplet (LD) Number | Primary Rat Cortical Neurons | 2.5 µM this compound for 24h | Sustained significant increase in LDs | [8] |
| Cytotoxicity (LDH Release) | Primary Rat Cortical Neurons | 2.5 µM this compound for 24h | No significant increase in LDH release | [8] |
| Cytotoxicity (LDH Release) | Primary Rat Cortical Neurons | 5 µM this compound for 24h | No significant increase in LDH release | [8] |
| Triacylglycerol (TAG) Levels | Murine Primary Cortical Neurons | This compound (concentration not specified) | ~3-fold increase | [3] |
| sn-1,3-Diacylglycerol (DAG) Levels | Murine Primary Cortical Neurons | This compound (concentration not specified) | ~1.7-fold increase | [3] |
| BODIPY-Positive Synaptic Terminals | Dissociated Hippocampal Neurons | This compound (concentration not specified) for 24h | ~70% of synaptic terminals were BODIPY positive | [5] |
Experimental Protocols
Protocol 1: Primary Hippocampal/Cortical Neuron Culture from Rat Embryos (E18)
This protocol is adapted from standard procedures for isolating and culturing primary neurons.[1][9][10][11]
Materials:
-
Timed-pregnant E18 Sprague-Dawley rat
-
Poly-D-lysine (or Poly-L-ornithine) and Laminin-coated culture plates/coverslips
-
Hibernate-A medium
-
Papain (20 U/mL) and DNase I (100 U/mL) solution
-
Trypsin inhibitor
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Water bath at 37°C
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Prepare coated culture vessels by incubating with Poly-D-lysine or Poly-L-ornithine solution overnight, followed by washing and incubation with Laminin for at least 2 hours.
-
Euthanize the pregnant rat according to approved institutional guidelines and remove the uterine horns containing the embryos.
-
Isolate the embryos in ice-cold Hibernate-A medium.
-
Dissect the cortices and/or hippocampi from the embryonic brains under a dissecting microscope.
-
Transfer the dissected tissue into a 15 mL conical tube containing a papain and DNase I solution and incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.
-
Carefully remove the enzyme solution and wash the tissue 2-3 times with warm Neurobasal medium containing a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in supplemented Neurobasal medium until the tissue is fully dissociated.
-
Allow the larger debris to settle for 1-2 minutes and transfer the supernatant containing the single-cell suspension to a new 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 20,000 cells/cm²) onto the prepared culture vessels.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform a half-media change every 3-4 days.
Protocol 2: this compound Treatment to Induce Lipid Droplet Accumulation
Materials:
-
Primary neuron cultures (DIV 14-21)
-
This compound (stock solution in DMSO)
-
Supplemented Neurobasal medium
Procedure:
-
Prepare a working solution of this compound in pre-warmed supplemented Neurobasal medium. A final concentration of 2.5 µM to 5 µM is recommended.[6][8] A vehicle control (DMSO) should be prepared in parallel.
-
Remove the existing culture medium from the primary neurons.
-
Add the this compound-containing medium or the vehicle control medium to the respective wells.
-
Incubate the neurons for 8 to 24 hours in a humidified incubator at 37°C with 5% CO2 to induce lipid droplet accumulation.[5][8]
Protocol 3: BODIPY 493/503 Staining for Lipid Droplet Visualization
This protocol is based on standard methods for staining neutral lipids.[12][][14]
Materials:
-
This compound-treated and control neuron cultures on coverslips
-
BODIPY 493/503 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
Procedure:
-
Prepare a 1-2 µM working solution of BODIPY 493/503 in PBS.
-
After this compound treatment, gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells two to three times with PBS to remove excess dye.
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI.
Protocol 4: Neurite Outgrowth Assay
This assay is used to assess the effect of this compound treatment on neuronal morphology.[15][16][17]
Materials:
-
This compound-treated and control neuron cultures
-
Fixative (e.g., 4% PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
Culture and treat neurons with this compound as described in Protocols 1 and 2.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of neurites, and branching points using image analysis software (e.g., ImageJ with NeuronJ plugin).
Mandatory Visualization
Caption: DDHD2 signaling in neuronal lipid metabolism and its inhibition by this compound.
Caption: Experimental workflow for this compound treatment and analysis in primary neurons.
References
- 1. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 2. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperation of acylglycerol hydrolases in neuronal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute lipid droplet accumulation induced by the inhibition of the phospholipase DDHD2 does not affect the level, solubility, or phosphoserine-129 status of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 10. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 11. Primary Culture of Hippocampal Neurons from P0 Newborn Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 14. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurite Outgrowth Assay [bio-protocol.org]
- 16. Neurite Outgrowth Assays [sigmaaldrich.com]
- 17. innoprot.com [innoprot.com]
Application Notes and Protocols for In Vivo Administration of KLH45 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KLH45 is a potent and selective inhibitor of the serine hydrolase DDHD2, a principal triglyceride (TAG) lipase in the mammalian brain.[1] In vivo administration of this compound in mouse models serves as a critical tool for studying the physiological and pathophysiological roles of DDHD2 in lipid metabolism and its implications in neurological disorders such as complex hereditary spastic paraplegia (HSP).[1] These application notes provide detailed protocols for the administration of this compound in mice, along with data on its effects on brain biochemistry and cellular structures.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of DDHD2, which is responsible for hydrolyzing triglycerides in the brain.[1] This inhibition leads to an accumulation of triglycerides and an increase in the number and size of lipid droplets within neurons.[1][2] The inactive control compound, KLH40, which does not inhibit DDHD2 but does inhibit the off-target enzyme ABHD6 similarly to this compound, is often used in parallel to confirm the specific effects of DDHD2 inhibition.[1]
Signaling Pathway and Biological Effects
The administration of this compound directly impacts lipid-based signaling pathways by altering the balance of triglyceride metabolism.[3] The inhibition of DDHD2 leads to a significant elevation of brain triacylglycerols (TAGs), mimicking the biochemical phenotype observed in DDHD2 knockout mice.[1] This disruption of TAG metabolism results in the accumulation of lipid droplets in neuronal cell bodies.[1]
Caption: Mechanism of this compound action.
Data Presentation
Quantitative Analysis of DDHD2 Inhibition and Triglyceride Accumulation
The following tables summarize the dose-dependent effects of this compound on DDHD2 activity and brain triglyceride levels in mice.
Table 1: In Vivo DDHD2 Activity Inhibition by this compound
| Treatment Group | Dose (mg/kg, i.p.) | Duration | DDHD2 Activity Inhibition (%) | Off-Target ABHD6 Inhibition |
| Vehicle | - | 4 hours | 0 | Minimal |
| This compound | 5 | 4 hours | Dose-dependent | Partial |
| This compound | 40 | 4 hours | Near-complete | Partial |
| KLH40 (Control) | 5-40 | 4 hours | No inhibition | Similar to this compound |
Data compiled from competitive activity-based protein profiling (ABPP) experiments.[1]
Table 2: Effect of Subchronic this compound Administration on Brain Triglyceride Levels
| Treatment Group | Dose (mg/kg, i.p.) | Dosing Regimen | Duration | Change in Brain TAGs |
| Vehicle | - | Twice daily | 4 days | No significant change |
| This compound | 20 | Twice daily (every 12h) | 4 days | Significant elevation |
| KLH40 (Control) | 20 | Twice daily (every 12h) | 4 days | No significant change |
Data based on mass spectrometry-based lipidomics analysis.[1]
Experimental Protocols
Protocol 1: Acute In Vivo Inhibition of DDHD2
This protocol is designed to assess the immediate impact of this compound on DDHD2 enzyme activity in the mouse brain.
Materials:
-
This compound
-
KLH40 (inactive control)
-
Vehicle solution (e.g., DMSO, saline)
-
Wild-type mice
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Tissue homogenization buffer
-
Protein concentration assay kit
-
Activity-based protein profiling (ABPP) reagents (e.g., HT-01 probe)
Procedure:
-
Animal Dosing:
-
Prepare solutions of this compound and KLH40 in the vehicle at the desired concentrations (e.g., for doses of 5-40 mg/kg).
-
Administer a single intraperitoneal (i.p.) injection of this compound, KLH40, or vehicle to the mice.
-
-
Tissue Collection:
-
After 4 hours, euthanize the mice according to approved institutional protocols.
-
Immediately dissect and collect the brain tissue.
-
-
Tissue Processing and Analysis:
-
Homogenize the brain tissue in an appropriate buffer.
-
Determine the protein concentration of the brain lysates.
-
Perform gel-based competitive ABPP using the HT-01 probe to assess the inhibition of DDHD2 and other serine hydrolases.
-
Caption: Workflow for acute in vivo DDHD2 inhibition.
Protocol 2: Subchronic In Vivo Administration of this compound
This protocol is used to investigate the longer-term effects of DDHD2 inhibition on brain lipid metabolism, specifically triglyceride accumulation.
Materials:
-
This compound
-
KLH40 (inactive control)
-
Vehicle solution
-
Wild-type mice
-
Syringes and needles for i.p. injection
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Mass spectrometer for lipidomics analysis
Procedure:
-
Animal Dosing:
-
Prepare solutions of this compound and KLH40 in the vehicle.
-
Administer twice daily i.p. injections (e.g., 20 mg/kg every 12 hours) for a total of 4 days.
-
-
Tissue Collection:
-
At the end of the 4-day treatment period, euthanize the mice.
-
Dissect and collect brain tissue.
-
-
Lipid Analysis:
-
Perform lipid extraction from the brain tissue.
-
Analyze the lipid extracts using mass spectrometry to quantify the levels of various triglyceride species.
-
Caption: Workflow for subchronic this compound administration.
Concluding Remarks
The in vivo administration of this compound in mouse models is a valuable methodology for elucidating the role of DDHD2 in brain lipid metabolism. The provided protocols and data serve as a guide for researchers to design and execute experiments aimed at understanding the downstream consequences of DDHD2 inhibition and its potential relevance to human neurological diseases. Careful adherence to these protocols will ensure reproducible and reliable results.
References
Application Notes and Protocols for Inducing Lipid Droplet Accumulation with KLH45
For Researchers, Scientists, and Drug Development Professionals
Introduction
KLH45 is a potent and selective inhibitor of the enzyme DDHD2 (DDHD domain-containing protein 2), a key triglyceride hydrolase predominantly active in the central nervous system.[1][2] By inhibiting DDHD2, this compound effectively blocks the breakdown of triacylglycerols (TAGs), leading to their accumulation within cells in the form of lipid droplets (LDs).[1][3][4] This property makes this compound a valuable pharmacological tool for studying lipid metabolism, lipid droplet dynamics, and the cellular consequences of lipid storage in various cell types, particularly neurons. These application notes provide detailed protocols for using this compound to induce and analyze lipid droplet accumulation in in vitro cell culture systems.
Mechanism of Action
This compound operates by directly inhibiting the enzymatic activity of DDHD2.[1][2] DDHD2 is responsible for hydrolyzing TAGs, the primary constituents of lipid droplets, into diacylglycerols (DAGs) and free fatty acids. The inhibition of this process by this compound leads to a buildup of TAGs within the cell, which are subsequently sequestered into newly formed and existing lipid droplets. This mechanism allows for the acute and robust induction of lipid droplet accumulation in a controlled manner.[4][5]
Caption: Mechanism of this compound-induced lipid droplet accumulation.
Data Presentation
Table 1: Recommended this compound Concentrations and Incubation Times for Lipid Droplet Induction
| Cell Type | This compound Concentration | Incubation Time | Expected Outcome | Reference |
| Primary Rat Cortical Neurons | 2.5 µM - 5 µM | 8 - 24 hours | Significant increase in the number of lipid droplets. | [3] |
| COS-7 Cells | 2 µM | 1 hour (pretreatment) + 16 hours (with oleic acid) | Increased lipid droplet formation and surface area. | [1] |
| Dissociated Hippocampal Neurons | Not specified, but used for 24 hours | Accumulation of lipid droplets at synaptic terminals. | [4] |
Table 2: Quantification of Lipid Droplet Accumulation
| Method | Description | Typical Readout |
| Fluorescence Microscopy | Staining with lipophilic dyes (e.g., BODIPY 493/503, LipidSpot™ 488) to visualize lipid droplets. | Number of lipid droplets per cell, total lipid droplet area per cell, fluorescence intensity per cell. |
| Lipidomics | Mass spectrometry-based analysis to quantify changes in lipid species. | Relative abundance of triacylglycerols (TAGs), diacylglycerols (DAGs), and free fatty acids (FFAs). |
Experimental Protocols
Protocol 1: Induction of Lipid Droplet Accumulation in Primary Neurons
This protocol is adapted from studies using primary rat cortical neurons.[3]
Materials:
-
Primary neuronal cell culture
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture medium
-
LipidSpot™ 488 Lipid Droplet Stain or BODIPY 493/503
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate primary neurons at the desired density on appropriate culture vessels (e.g., glass coverslips in a 24-well plate).
-
Cell Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium at final concentrations of 2.5 µM and 5 µM.
-
Prepare a vehicle control with an equivalent concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells for 8 to 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Lipid Droplet Staining:
-
Prepare the lipid droplet staining solution according to the manufacturer's instructions (e.g., LipidSpot™ 488 at a 1:1000 dilution in PBS).
-
Wash the cells once with PBS.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Fixation and Mounting:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters for the chosen lipid droplet stain and DAPI.
-
Capture images and quantify lipid droplet accumulation by counting the number of lipid droplets per cell or measuring the total fluorescent area using image analysis software.
-
Caption: Experimental workflow for this compound-induced lipid droplet accumulation in primary neurons.
Protocol 2: Enhancing Lipid Droplet Accumulation in COS-7 Cells with Oleic Acid
This protocol is based on a method used in COS-7 cells to enhance lipid droplet formation by providing an exogenous source of fatty acids.[1]
Materials:
-
COS-7 cells
-
This compound (stock solution in DMSO)
-
KLH40 (inactive control, optional)
-
DMSO (vehicle control)
-
Oleic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
BODIPY 493/503
-
Hoechst stain (for nuclei)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope
Procedure:
-
Cell Plating: Seed COS-7 cells in appropriate culture vessels (e.g., chamber slides) and allow them to adhere and grow for 24 hours.
-
Preparation of Oleic Acid-BSA Complex:
-
Prepare a 2 mM stock solution of oleic acid in a suitable solvent.
-
Prepare a 5% solution of fatty acid-free BSA in cell culture medium.
-
Add the oleic acid stock solution to the BSA solution to a final concentration that results in a 10% (v/v) mixture in the final cell treatment.
-
-
Pre-treatment with Inhibitors:
-
Prepare working solutions of 2 µM this compound, 2 µM KLH40 (optional), and a DMSO vehicle control in cell culture medium.
-
Aspirate the old medium from the cells and add the inhibitor or control solutions.
-
Incubate for 1 hour at 37°C.
-
-
Oleic Acid Supplementation:
-
Without removing the inhibitor-containing medium, add the oleic acid-BSA complex to the cells.
-
Incubate overnight (approximately 16 hours) at 37°C.
-
-
Staining and Imaging:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells three times with PBS.
-
Stain the cells with BODIPY 493/503 and Hoechst stain according to the manufacturer's protocols.
-
Visualize and capture images using a fluorescence microscope.
-
-
Analysis: Quantify the lipid droplet surface area or the BODIPY 493/503 signal intensity per cell using image analysis software.
Troubleshooting
-
Low Lipid Droplet Accumulation:
-
Ensure the this compound is fully dissolved and used at the recommended concentration.
-
Increase the incubation time.
-
For cell types with low basal lipid metabolism, supplement the medium with oleic acid as described in Protocol 2.
-
Verify the activity of this compound using a positive control cell line known to respond.
-
-
Cell Toxicity:
-
Although this compound is reported to have low toxicity at effective concentrations, perform a cell viability assay (e.g., LDH release assay) if toxicity is suspected.[3]
-
Reduce the concentration of this compound or the incubation time.
-
Ensure the DMSO concentration in the final culture medium is non-toxic (typically <0.1%).
-
Concluding Remarks
This compound is a powerful tool for inducing lipid droplet accumulation through the specific inhibition of DDHD2. The protocols outlined above provide a framework for researchers to study the role of lipid droplets in various cellular processes. It is recommended to optimize concentrations and incubation times for specific cell types and experimental goals. The use of appropriate controls, such as a vehicle control (DMSO) and an inactive analog (KLH40), is crucial for robust and interpretable results.
References
- 1. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acute lipid droplet accumulation induced by the inhibition of the phospholipase DDHD2 does not affect the level, solubility, or phosphoserine-129 status of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DDHD2 Inhibition with KLH45
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and guidelines for utilizing KLH45, a potent and selective inhibitor of DDHD Domain Containing 2 (DDHD2), to study its role in lipid metabolism and related neurological disorders.
Introduction
DDHD2 is a principal triglyceride lipase in the brain, and its dysfunction is associated with complex hereditary spastic paraplegia (HSP) due to the accumulation of triglycerides and lipid droplets in neurons[1][2][3]. This compound is a potent, selective, and in vivo-active inhibitor of the serine hydrolase DDHD2, with an IC50 of 1.3 nM[4][5][6][7]. Understanding the appropriate treatment duration with this compound is critical for accurately assessing the functional consequences of DDHD2 inhibition in various experimental models.
Mechanism of Action
This compound acts as a selective inhibitor of DDHD2, a phospholipase that plays a crucial role in the hydrolysis of triglycerides (TAGs)[1][2][4]. Inhibition of DDHD2 by this compound leads to the accumulation of TAGs and the formation of lipid droplets within cells, particularly in neurons[1][3]. This mechanism is central to studying the pathophysiological role of impaired lipid metabolism in neurodegenerative diseases like HSP[1][2].
Caption: Mechanism of DDHD2 inhibition by this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Neuro2A | < 10 nM | Not Specified | Inactivation of DDHD2 and ABHD6 | [4][5] |
| Neuro2A | 25 nM | 4 hours | >95% inhibition of DDHD2 | [4][5][6] |
| HEK293T (lysates) | 2 µM | Not Applicable | Prevention of increased TAG hydrolase activity | [4][7] |
| COS-7 | 2 µM | 16 hours | Reversal of DDHD2-induced lipid droplet reduction | [4][6][8] |
| Primary Rat Cortical Neurons | 2.5 µM - 5 µM | 8 - 24 hours | Induction of lipid droplet accumulation | [9] |
| Dissociated Hippocampal Neurons | Not Specified | 24 hours | Accumulation of lipid droplets at synaptic terminals | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Treatment Duration | Observed Effect | Reference |
| Mice | 20 mg/kg (twice daily) | 4 days | Decreased TAG levels in the CNS | [4][6][7] |
| Mice | 5-40 mg/kg (single dose) | Acute | No alteration in brain TAGs | [6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of DDHD2 in Cultured Cells
This protocol is designed for studying the effects of this compound on DDHD2 activity and lipid droplet formation in cultured mammalian cells.
Materials:
-
This compound (stock solution in DMSO or ethanol)[4]
-
Cell line of interest (e.g., Neuro2A, COS-7, primary neurons)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lipid droplet staining dye (e.g., BODIPY 493/503, LipidSpot™ 488)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on coverslips in a multi-well plate at a density that allows for optimal growth and visualization. Allow cells to adhere overnight.
-
This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and experimental endpoint. Based on existing literature, concentrations ranging from 10 nM to 5 µM can be tested[4][5][9]. A vehicle control (DMSO or ethanol) should be run in parallel.
-
Incubation: The treatment duration will depend on the specific research question.
-
Lipid Droplet Staining:
-
Following treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with the lipid droplet staining dye according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify lipid droplet number, size, and intensity using image analysis software.
-
Caption: Experimental workflow for in vitro DDHD2 inhibition.
Protocol 2: Determination of Optimal Treatment Duration
The ideal treatment duration with this compound can vary depending on the cell type, the specific biological question, and the endpoint being measured. A time-course experiment is recommended to determine the optimal duration.
Procedure:
-
Select a fixed, effective concentration of this compound based on literature or preliminary dose-response experiments (e.g., 25 nM for activity inhibition, 2.5 µM for lipid droplet accumulation)[5][9].
-
Treat cells with this compound for a range of time points (e.g., 4, 8, 16, 24, 48 hours).
-
At each time point, harvest the cells and perform the desired assay (e.g., lipid droplet staining, measurement of triglyceride levels, western blot for DDHD2).
-
Analyze the data to identify the time point at which the desired effect reaches a plateau or is most pronounced. This will be the optimal treatment duration for subsequent experiments.
Considerations for Experimental Design
-
Selectivity: While this compound is highly selective for DDHD2, it also inhibits α/β-hydrolase domain-containing protein 6 (ABHD6)[4][5]. Researchers should consider potential off-target effects and may need to use complementary approaches, such as siRNA-mediated knockdown of DDHD2, to confirm findings.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, typically DMSO or ethanol) to account for any effects of the solvent on the cells[4].
-
Inactive Control: When possible, use a structurally related but inactive control compound to ensure that the observed effects are due to the specific inhibition of the target[8].
-
In Vivo Studies: For in vivo experiments, sub-chronic treatment (e.g., multiple doses over several days) may be necessary to observe significant changes in brain triglyceride levels[2][6]. Acute, single-dose treatments may not be sufficient[6].
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the critical role of DDHD2 in cellular and organismal lipid metabolism and its implications for neurological diseases.
References
- 1. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | DDHD2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Biochemicals - CAT N°: 19889 [bertin-bioreagent.com]
- 8. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Application Note: Preparation and Handling of KLH45 Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of KLH45, a potent and selective DDHD2 inhibitor, for use in cell culture applications. Proper preparation and storage are critical for ensuring the compound's stability and activity, leading to reproducible experimental outcomes in the study of lipid metabolism and associated signaling pathways.
Introduction to this compound
This compound is a potent and selective inhibitor of DDHD domain-containing 2 (DDHD2), a key serine hydrolase responsible for metabolizing triacylglycerols (TAGs) in the central nervous system.[1][2] The inhibition of DDHD2 by this compound leads to the accumulation of TAGs and the formation of lipid droplets (LDs) in various cell types, including neurons and COS-7 cells.[1][3] With an IC₅₀ value of 1.3 nM for DDHD2, this compound serves as a valuable research tool for investigating the role of TAG metabolism in cellular physiology and neurological diseases like hereditary spastic paraplegia.[1][2]
This compound Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Target | DDHD2 (DDHD domain containing 2) | [4] |
| IC₅₀ | 1.3 nM | [1][2] |
| Molecular Weight | 458.49 g/mol | [4] |
| In Vitro Solubility | DMSO: 100 mg/mL (218.11 mM) | [4] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. It is crucial to use high-quality, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[4]
Materials and Equipment:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Calibrated micropipettes and sterile tips
Stock Solution Calculation and Preparation
The following table provides the required mass of this compound to prepare stock solutions at various common concentrations.
| Desired Concentration | Volume of DMSO | Mass of this compound Required |
| 1 mM | 1 mL | 0.458 mg |
| 5 mM | 1 mL | 2.292 mg |
| 10 mM | 1 mL | 4.585 mg |
| 10 mM | 5 mL | 22.925 mg |
| 10 mM | 10 mL | 45.85 mg |
Step-by-Step Procedure for 10 mM Stock Solution
-
Weighing: Accurately weigh 4.585 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, use an ultrasonic bath to facilitate the process.[4]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[1]
-
Storage: Store the aliquots as recommended in Section 4.
Preparation of Working Solution for Cell Culture
The high-concentration stock solution must be diluted in cell culture medium to the desired final concentration for experiments. It is critical to minimize the final DMSO concentration in the culture to avoid solvent-induced cytotoxicity, typically keeping it below 0.5%.[5]
Example Dilution: To prepare a 100 µL cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock:
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile culture medium to create an intermediate 100 µM solution (e.g., 1 µL of 10 mM stock + 99 µL of medium).
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in your well to achieve the final 10 µM concentration.
-
The final DMSO concentration in this example would be 0.1%. Always prepare a vehicle control using the same final concentration of DMSO.
Storage and Stability
Proper storage is essential to maintain the bioactivity of this compound solutions. General recommendations suggest that stock solutions are usable for up to one month when stored at -20°C. For longer-term storage, -80°C is recommended.
| Storage Condition | Duration | Recommendations | Source |
| In Solvent (-20°C) | Up to 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. | [1][4] |
| In Solvent (-80°C) | Up to 6 months | Protect from light. Store under nitrogen. Aliquot for single use. | [1][4] |
| Solid Powder | Up to 6 months (as per vial) | Keep vial tightly sealed. |
Application: Studying Lipid Metabolism
This compound is used to study cellular lipid metabolism by inhibiting the enzymatic activity of DDHD2. This inhibition blocks the breakdown of TAGs, leading to their accumulation and subsequent storage in lipid droplets.[2][6] This mechanism makes this compound a critical tool for investigating diseases linked to perturbed lipid homeostasis.
Application Example: In COS-7 cells, treatment with 2 µM this compound for 16 hours was shown to increase the formation of lipid droplets in cells expressing DDHD2.[3] In Neuro2A cells, a concentration of 25 nM this compound for 4 hours was sufficient to completely inactivate DDHD2.[1]
Safety Precautions
-
Handle this compound in accordance with standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is readily absorbed through the skin; handle with care.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. Cooperation of acylglycerol hydrolases in neuronal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing KLH45 for Lipidomics Analysis in Neurological Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
KLH45 is a potent and selective inhibitor of the enzyme DDHD2 (DDHD domain-containing protein 2), a key triacylglycerol (TAG) lipase highly expressed in the mammalian brain.[1] Inhibition of DDHD2 by this compound provides a powerful tool to investigate the dynamics of lipid metabolism, particularly the hydrolysis of TAGs within the central nervous system. This application note provides detailed protocols for utilizing this compound in combination with lipidomics analysis to elucidate the role of DDHD2 in neuronal function and to explore its potential as a therapeutic target in neurological disorders. The disruption of DDHD2 function, either through genetic mutation or pharmacological inhibition, leads to the accumulation of TAGs and the formation of lipid droplets (LDs) in neurons, a phenotype observed in certain neurological diseases like hereditary spastic paraplegia.[1][2]
Lipidomics, the large-scale study of lipids in biological systems, when coupled with this compound treatment, allows for the precise quantification of changes in various lipid species, offering insights into the metabolic consequences of DDHD2 inhibition. These insights are crucial for understanding the pathophysiology of diseases associated with altered lipid metabolism and for the development of novel therapeutic strategies.
Principle of the Method
The experimental approach involves the treatment of neuronal cell cultures or animal models with this compound to specifically inhibit DDHD2 activity. Following treatment, lipids are extracted from the biological samples and analyzed using mass spectrometry-based lipidomics platforms. This allows for the identification and quantification of a wide range of lipid species, including triacylglycerols (TAGs), diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids (FFAs). By comparing the lipid profiles of this compound-treated samples to control samples, researchers can identify the specific lipid metabolic pathways modulated by DDHD2.
Featured Application: Investigating the Role of DDHD2 in Neuronal Triacylglycerol Metabolism
This section details the application of this compound and lipidomics to study the impact of DDHD2 inhibition on lipid profiles in a cellular model.
Quantitative Data Summary
The following tables summarize the quantitative changes in lipid species observed in COS-7 cells expressing DDHD2 and treated with this compound. These cells were supplemented with oleic acid (C18:1) to induce lipid accumulation.
Table 1: Effect of this compound on Triacylglycerol (TAG) Levels
| Lipid Species | Fold Change (DDHD2 + this compound vs. DDHD2 + DMSO) | p-value | Reference |
| C18:1/C36:2 TAG | ~1.8 | < 0.001 | [3] |
Table 2: Effect of this compound on Diacylglycerol (DAG) Levels
| Lipid Species | Fold Change (DDHD2 + this compound vs. DDHD2 + DMSO) | p-value | Reference |
| C18:1/C18:1 DAG | ~0.5 | < 0.01 | [3] |
| sn-1,3-DAG | ~1.7 | Not specified | [4] |
Table 3: Effect of this compound on Monoacylglycerol (MAG) and Free Fatty Acid (FFA) Levels
| Lipid Species | Fold Change (DDHD2 + this compound vs. DDHD2 + DMSO) | p-value | Reference |
| C18:1 MAG | ~0.4 | < 0.01 | [3] |
| C18:1 FFA | ~0.6 | < 0.05 | [3] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Neuronal Cells with this compound for Lipidomics Analysis
This protocol describes the treatment of a neuronal cell line (e.g., Neuro-2a) or primary neurons with this compound for subsequent lipidomics analysis.
Materials:
-
Neuronal cells (e.g., Neuro-2a cell line or primary cortical neurons)
-
Cell culture medium and supplements
-
This compound (Sigma-Aldrich, SML1998 or equivalent)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for lipid extraction (e.g., chloroform, methanol, water)
-
Internal lipid standards for mass spectrometry
Procedure:
-
Cell Culture: Culture neuronal cells to the desired confluency (typically 70-80%) in appropriate cell culture plates.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the final desired concentration (e.g., 2.5 µM or 5 µM). A vehicle control with an equivalent concentration of DMSO should be prepared in parallel.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 8 or 24 hours).[5]
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in PBS.
-
Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method. Briefly, add a chloroform:methanol mixture to the cell pellet, vortex thoroughly, and centrifuge to separate the organic (lipid-containing) and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Preparation for Mass Spectrometry:
-
Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1 with internal standards).
-
Transfer the sample to an autosampler vial for analysis.
-
-
Lipidomics Analysis:
-
Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
-
Identify and quantify lipid species using specialized software (e.g., LipidSearch).
-
Protocol 2: Sub-chronic In Vivo Treatment of Mice with this compound for Brain Lipidomics
This protocol outlines the procedure for treating mice with this compound to study its effects on brain lipid metabolism.
Materials:
-
Wild-type mice
-
This compound
-
Vehicle solution (e.g., DMSO/saline)
-
Anesthesia
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Reagents and equipment for lipid extraction and analysis as described in Protocol 1.
Procedure:
-
Animal Handling and Dosing:
-
Acclimate mice to the housing conditions for at least one week before the experiment.
-
Prepare the this compound dosing solution in a suitable vehicle.
-
Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose (e.g., 20 mg/kg) and frequency (e.g., twice daily for 4 days).[1] A control group should receive the vehicle alone.
-
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Perfuse the mice with ice-cold PBS to remove blood from the brain.
-
Dissect the brain and specific brain regions of interest.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until lipid extraction.
-
-
Lipid Extraction and Analysis:
-
Homogenize the frozen brain tissue in a suitable buffer.
-
Perform lipid extraction from the tissue homogenate as described in Protocol 1.
-
Proceed with sample preparation and lipidomics analysis as outlined in Protocol 1.
-
Visualizations
Signaling Pathway
References
- 1. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.fabresearch.org [library.fabresearch.org]
- 3. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperation of acylglycerol hydrolases in neuronal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Activity-Based Protein Profiling (ABPP) with KLH45
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes within complex biological systems.[1][2] This method utilizes active site-directed chemical probes to covalently label and identify active enzymes.[3][4] Competitive ABPP, a variation of this technique, allows for the characterization of inhibitor potency and selectivity by measuring the displacement of a broad-spectrum probe by a specific inhibitor.[5][6]
This document provides detailed application notes and protocols for utilizing KLH45, a selective and potent inhibitor of the serine hydrolase DDHD2, in competitive ABPP experiments.[7][8] DDHD2 is the primary triacylglycerol (TAG) lipase in the brain, and its dysfunction is associated with hereditary spastic paraplegia.[9][10] These protocols are designed for researchers in drug discovery and chemical biology to investigate the activity of DDHD2 and to screen for novel inhibitors.
Principle of Competitive ABPP with this compound
In a typical competitive ABPP experiment targeting DDHD2, a biological sample (e.g., brain tissue lysate) is first incubated with this compound. Subsequently, a broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate (FP) probe tagged with a reporter (e.g., a fluorophore for in-gel fluorescence scanning or biotin for mass spectrometry), is added.[5][11] this compound will covalently bind to the active site of DDHD2, preventing the ABP from labeling the enzyme. The reduction in probe labeling of DDHD2, relative to a control sample without the inhibitor, provides a measure of this compound's target engagement and potency.[12]
Data Presentation
The following tables represent typical quantitative data obtained from competitive ABPP experiments using this compound, analyzed by in-gel fluorescence scanning and LC-MS/MS-based proteomics.
Table 1: In-Gel Fluorescence Quantification of DDHD2 Activity
| Treatment | DDHD2 Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| Vehicle (DMSO) | 15,234 | 856 | 0% |
| This compound (10 nM) | 7,812 | 432 | 48.7% |
| This compound (100 nM) | 2,105 | 158 | 86.2% |
| This compound (1 µM) | 457 | 55 | 97.0% |
Table 2: Quantitative LC-MS/MS Analysis of Probe-Labeled Peptides
| Protein Target | Peptide Sequence | Vehicle (DMSO) Spectral Counts | This compound (100 nM) Spectral Counts | Fold Change | p-value |
| DDHD2 | (T)VGYSSLGGAFVR(D) | 128 | 11 | -11.6 | <0.001 |
| ABHD6 | (K)FLLHGPTVPLR(S) | 95 | 88 | -1.1 | 0.25 |
| FAAH | (R)LLVPTLDQLHR(A) | 112 | 109 | -1.0 | 0.88 |
| MAGL | (K)YAVFWLGLMCR(L) | 154 | 150 | -1.0 | 0.75 |
Experimental Protocols
Protocol 1: Competitive ABPP with In-Gel Fluorescence Detection
This protocol is suitable for rapid assessment of inhibitor potency and selectivity.[13][14]
Materials:
-
Brain tissue (e.g., mouse hippocampus)[15]
-
Lysis Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, with protease inhibitors (optional, may inhibit some serine hydrolases)
-
This compound stock solution (10 mM in DMSO)
-
Fluorophosphonate-rhodamine (FP-Rh) probe (10 µM in DMSO)
-
2X Laemmli sample buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Homogenize brain tissue in ice-cold Lysis Buffer using a Dounce homogenizer.
-
Centrifuge at 100,000 x g for 45 minutes at 4°C to pellet membranes.
-
Resuspend the membrane pellet in Lysis Buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA). Adjust to 1 mg/mL.
-
-
Competitive Inhibition:
-
In separate microcentrifuge tubes, aliquot 50 µL of the proteome (50 µg protein).
-
Add this compound to final concentrations ranging from 1 nM to 10 µM. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add 1 µL of 10 µM FP-Rh probe to each reaction (final concentration 200 nM).
-
Incubate for 30 minutes at 37°C.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the reaction by adding 50 µL of 2X Laemmli sample buffer and boiling for 5 minutes.
-
Resolve 20 µg of each sample on a 10% SDS-PAGE gel.
-
Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for rhodamine (e.g., 532 nm excitation, 580 nm emission).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to DDHD2 (approximately 86 kDa) using image analysis software (e.g., ImageJ).
-
Calculate the percent inhibition by comparing the intensity of this compound-treated samples to the vehicle control.
-
Protocol 2: Competitive ABPP with LC-MS/MS Detection
This protocol provides a more comprehensive and quantitative analysis of inhibitor selectivity across the proteome.[16][17]
Materials:
-
Brain tissue proteome (prepared as in Protocol 1)
-
This compound stock solution (10 mM in DMSO)
-
Biotinylated fluorophosphonate (FP-Biotin) probe (10 µM in DMSO)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with decreasing concentrations of SDS)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Competitive Inhibition and Probe Labeling:
-
Follow steps 1 and 2 from Protocol 1, using 1 mg of proteome per condition.
-
Add FP-Biotin probe to a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads sequentially with PBS containing 1% SDS, 0.5% SDS, and finally PBS alone to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 M urea).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the captured proteins.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS. A typical workflow involves a nano-LC system coupled to a high-resolution mass spectrometer.[16]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching against a relevant protein database.
-
Quantify the relative abundance of probe-labeled peptides using label-free quantification methods such as spectral counting or precursor ion intensity.[4]
-
Determine the selectivity of this compound by comparing the abundance of probe-labeled peptides from this compound-treated samples to the vehicle control across all identified proteins.
-
Visualizations
Caption: Competitive ABPP workflow with this compound.
Caption: Simplified DDHD2 signaling pathway.
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDHD2 promotes lipid droplet catabolism by acting as a TAG lipase and a cargo receptor for lipophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cooperation of acylglycerol hydrolases in neuronal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subchronic KLH45 Treatment to Study Long-Term DDHD2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing the selective DDHD2 inhibitor, KLH45, in a subchronic treatment model to investigate the long-term consequences of DDHD2 inhibition in vivo and in vitro. DDHD2 is a critical serine hydrolase primarily responsible for triglyceride hydrolysis in the central nervous system. Its dysfunction is linked to hereditary spastic paraplegia. Subchronic administration of this compound effectively mimics the biochemical phenotype of genetic DDHD2 loss-of-function, leading to the accumulation of triglycerides (TAGs) and lipid droplets (LDs) in neuronal cells. This model is invaluable for studying the pathological mechanisms underlying neurological disorders associated with impaired lipid metabolism and for the preclinical evaluation of therapeutic strategies. Detailed protocols for in vivo mouse studies, lipid analysis, and cellular assays are provided herein.
Introduction
DDHD domain-containing 2 (DDHD2) is the principal triglyceride lipase in the mammalian brain, playing a crucial role in neuronal lipid metabolism and energy homeostasis. Genetic mutations leading to DDHD2 deficiency cause a form of hereditary spastic paraplegia characterized by motor and cognitive impairments. A key pathological hallmark of DDHD2 deficiency is the substantial accumulation of triacylglycerols (TAGs) and lipid droplets (LDs) within neurons.
This compound is a potent and selective small molecule inhibitor of DDHD2. Unlike acute administration, subchronic treatment with this compound is necessary to elicit a significant elevation in brain TAG levels, closely mirroring the effects observed in DDHD2 knockout mice. This makes subchronic this compound treatment an essential pharmacological tool for studying the long-term consequences of impaired DDHD2 activity.
These application notes detail the procedures for a 4-day subchronic this compound treatment regimen in mice to induce TAG accumulation in the central nervous system. Furthermore, we provide protocols for the subsequent analysis of this phenotype, including the quantification of brain TAG levels by Liquid Chromatography-Mass Spectrometry (LC-MS), visualization of neuronal lipid droplets, and confirmation of DDHD2 target engagement using competitive activity-based protein profiling (ABPP).
Data Presentation
Table 1: Effect of Subchronic this compound Treatment on Brain Triglyceride Levels in Mice
| Treatment Group | Dosage | Duration | Fold Change in Total Brain TAGs (vs. Vehicle) | Key Accumulated TAG Species | Reference |
| Vehicle (DMSO) | - | 4 days | 1.0 | - | |
| This compound | 20 mg/kg, i.p., every 12h | 4 days | ~1.5 - 2.5 | TAG(52:2), TAG(54:3), TAG(54:4) | |
| KLH40 (inactive control) | 20 mg/kg, i.p., every 12h | 4 days | No significant change | - |
Table 2: In Vitro Inhibition of DDHD2 by this compound
| Assay | Cell Line | This compound Concentration | Observation | Reference |
| Competitive ABPP | Neuro2A | 25 nM (4h) | >95% inhibition of DDHD2 activity | |
| Lipid Droplet Accumulation | Primary Cortical Neurons | 2.5 - 5 µM (8-24h) | Significant increase in lipid droplet number and size | |
| Lipid Droplet Accumulation | COS-7 (DDHD2-transfected) | 2 µM (16h) | Reversal of DDHD2-mediated suppression of lipid droplet formation |
Signaling Pathway and Experimental Workflow
Caption: DDHD2 signaling pathway and the effect of this compound inhibition.
Caption: Workflow for studying the effects of subchronic this compound treatment.
Experimental Protocols
Protocol 1: Subchronic this compound Treatment in Mice
Objective: To induce the accumulation of triglycerides in the mouse brain through the subchronic inhibition of DDHD2 by this compound.
Materials:
-
Wild-type mice (e.g., C57BL/6J)
-
This compound
-
KLH40 (inactive control)
-
Vehicle (e.g., DMSO, followed by dilution in saline or corn oil)
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Compound Preparation:
-
Prepare a stock solution of this compound and KLH40 in DMSO.
-
On each treatment day, dilute the stock solution to the final desired concentration (e.g., for a 20 mg/kg dose) in a suitable vehicle like sterile saline or corn oil. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
-
Dosing Regimen:
-
Divide mice into three groups: Vehicle control, this compound-treated, and KLH40-treated (as a negative control for off-target effects).
-
Administer the respective treatments via intraperitoneal (i.p.) injection at a volume of, for example, 10 µL/g of body weight.
-
The recommended dosage for this compound and KLH40 is 20 mg/kg.
-
Injections should be performed every 12 hours for a total of 4 consecutive days.
-
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.
-
Tissue Collection:
-
At the end of the 4-day treatment period (e.g., 2-4 hours after the final dose), euthanize the mice using an approved method.
-
Immediately dissect the brain and other tissues of interest on ice.
-
For lipid analysis and ABPP, snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
-
Protocol 2: Analysis of Brain Triglycerides by LC-MS
Objective: To quantify the levels of various triglyceride species in brain tissue following subchronic this compound treatment.
Materials:
-
Frozen brain tissue
-
Homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standards for triglycerides
-
LC-MS system (e.g., coupled to a Q Exactive HF mass spectrometer)
Procedure:
-
Lipid Extraction (Folch Method):
-
Weigh a portion of the frozen brain tissue (e.g., 50-100 mg).
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 19 volumes of solvent to 1 volume of tissue.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Centrifuge the homogenate to pellet the solid debris.
-
Transfer the supernatant (the single-phase extract) to a new tube.
-
Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.
-
Vortex briefly and centrifuge at low speed (e.g., 2000 rpm) to separate the phases.
-
The lower chloroform phase contains the lipids. Carefully collect this lower phase.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol or a methanol/chloroform mixture).
-
Add a known amount of an internal standard mix containing non-physiological triglyceride species for normalization.
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system.
-
Separate the lipid species using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile with additives like formic acid and ammonium formate).
-
Perform mass spectrometry in positive ion mode, acquiring data in both full scan and data-dependent MS/MS modes to identify and quantify triglyceride species based on their precursor mass and characteristic fragment ions (e.g., neutral loss of a fatty acid).
-
-
Data Analysis:
-
Process the raw data using lipidomics software.
-
Identify triglyceride species based on their accurate mass and fragmentation patterns.
-
Quantify the relative abundance of each triglyceride species by normalizing its peak area to that of the appropriate internal standard.
-
Compare the triglyceride levels between the different treatment groups.
-
Protocol 3: Visualization of Neuronal Lipid Droplets
Objective: To visualize and quantify the accumulation of lipid droplets in neurons following this compound treatment.
Materials:
-
Primary neuronal cultures or neuronal cell lines
-
This compound
-
BODIPY 493/503 or LipidSpot™ 488 Lipid Droplet Stain
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons or neuronal cell lines on glass coverslips.
-
Treat the cells with this compound at a suitable concentration (e.g., 2.5-5 µM) for a specified duration (e.g., 8-24 hours). Include a vehicle-treated control.
-
-
Fixation:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL) or LipidSpot™ 488 (e.g., 1:1000 dilution) in PBS.
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen lipid droplet stain and DAPI.
-
-
Quantification:
-
Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji).
-
Compare the lipid droplet accumulation between this compound-treated and control cells.
-
Protocol 4: Competitive Activity-Based Protein Profiling (ABPP)
Objective: To confirm the in vivo target engagement of this compound with DDHD2 in brain tissue.
Materials:
-
Brain tissue homogenates from treated and control mice
-
Activity-based probe (ABP) for serine hydrolases (e.g., a fluorescently tagged fluorophosphonate probe)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation:
-
Prepare a soluble proteome fraction from the brain tissue of each animal by homogenization in a suitable buffer (e.g., PBS) followed by centrifugation to remove insoluble debris.
-
Determine the protein concentration of each lysate.
-
-
Competitive Labeling:
-
The in vivo treatment with this compound serves as the "competition" step. The inhibitor will have already bound to and inactivated DDHD2 in the brains of the treated animals.
-
-
Probe Labeling:
-
Incubate a standardized amount of protein from the brain lysates of each treatment group with a serine hydrolase-specific ABP (e.g., fluorophosphonate-rhodamine) for a set time (e.g., 30 minutes) at room temperature. This probe will label the active serine hydrolases that were not blocked by this compound.
-
-
SDS-PAGE and Imaging:
-
Quench the labeling reaction by adding a 4x SDS-PAGE loading buffer.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner.
-
-
Analysis:
-
Compare the fluorescent signal of the band corresponding to the molecular weight of DDHD2 across the different treatment groups.
-
A significant reduction in the fluorescent signal for the DDHD2 band in the this compound-treated group compared to the vehicle and KLH40-treated groups confirms successful in vivo inhibition of DDHD2 by this compound.
-
Application Notes and Protocols for Immunohistochemistry in KLH45-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
KLH45 is a potent and selective inhibitor of the enzyme DDHD2, a key triglyceride (TG) lipase in the mammalian brain.[1] Treatment of cells or animal models with this compound leads to the accumulation of triacylglycerols (TAGs) and the formation of lipid droplets (LDs) within neurons.[1][2][3][4][5][6] This pharmacological intervention provides a valuable tool for studying the roles of DDHD2 and lipid metabolism in neuronal function and in the context of diseases such as hereditary spastic paraplegia.[1] These application notes provide detailed protocols for performing immunohistochemistry (IHC) on tissues treated with this compound, enabling the visualization of specific protein targets in the context of altered lipid metabolism. The following protocols are designed to be a starting point for researchers and may require optimization based on the specific antibody, tissue type, and experimental goals.
Data Presentation
Summary of this compound Treatment Parameters and Effects
The following table summarizes key quantitative data from studies utilizing this compound, providing a reference for experimental design.
| Parameter | Value | Species/Cell Type | Observed Effect | Reference |
| In vitro IC50 for DDHD2 | 1.3 nM | Mouse Neuroblastoma (Neuro2A) | Potent and selective inhibition of DDHD2. | [1] |
| In situ Potency | <10 nM | Mouse Neuroblastoma (Neuro2A) | Inactivation of DDHD2 and ABHD6. | [1] |
| Cell Culture Treatment | 2 µM this compound for 17 hours | COS-7 cells | Blocks decrease in triacylglycerols and increase in diacylglycerols and monoacylglycerols. | [2] |
| Cell Culture Treatment | 2.5 µM or 5 µM this compound for 8-24 hours | Primary Rat Cortical Neurons | Induces significant lipid droplet accumulation. | [5] |
| Acute In vivo Treatment | 40 mg/kg for 4 hours | Mouse | No significant alteration in brain triacylglycerols. | [1] |
| Subchronic In vivo Treatment | 20 mg/kg (twice daily) for 4 days | Mouse | Significant elevation of brain triacylglycerols. | [1][6] |
Experimental Protocols
Immunohistochemistry Protocol for Paraffin-Embedded this compound-Treated Tissues
This protocol outlines the steps for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections that have been treated with this compound.
1. Tissue Fixation and Processing:
-
Following the this compound treatment period, euthanize the animal according to approved institutional protocols.
-
Perfuse the animal with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by perfusion with 4% paraformaldehyde (PFA) in PBS.
-
Dissect the tissue of interest (e.g., brain) and post-fix in 4% PFA for 4-24 hours at 4°C.[7] The duration of fixation may require optimization depending on the tissue size and antigen of interest.
-
Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).[8][9]
-
Infiltrate and embed the tissue in paraffin.[8]
2. Sectioning:
-
Section the paraffin-embedded tissue blocks at 5-10 µm thickness using a microtome.
-
Float the sections in a water bath at 40-45°C and mount them on positively charged slides.
-
Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
3. Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (2 changes of 5-10 minutes each).[10]
-
Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 70%, 50%) for 3-5 minutes each.[9]
-
Rinse with distilled water.[10]
4. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended for many antigens in FFPE tissues.[11]
-
Immerse slides in a staining jar filled with an appropriate antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).
-
Heat the solution to 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.[7][9][10] The optimal time and pH should be determined empirically for each antibody.
-
Allow the slides to cool down in the buffer for at least 20-30 minutes at room temperature.[8]
-
Rinse slides in PBS or Tris-buffered saline (TBS).
5. Immunohistochemical Staining:
-
Peroxidase Quenching (for chromogenic detection): Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.[7][10] Rinse with PBS.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody in PBS or TBS with 0.1% Triton X-100) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[10][12]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution to its optimal concentration. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[13]
-
Washing: Wash the slides three times for 5 minutes each with PBS or TBS.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated or enzyme-conjugated secondary antibody (e.g., HRP or AP) diluted in blocking solution for 30-60 minutes at room temperature.[10][14]
-
Washing: Wash the slides three times for 5 minutes each with PBS or TBS.
-
Detection (Chromogenic):
-
For HRP-conjugated secondary antibodies, incubate with a DAB (3,3'-diaminobenzidine) substrate kit until the desired brown color develops.[8] Monitor under a microscope.
-
For AP-conjugated secondary antibodies, use a suitable substrate such as NBT/BCIP.
-
-
Detection (Fluorescent):
-
For fluorescently labeled secondary antibodies, incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing: Rinse gently with distilled water.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstaining (optional): Briefly immerse slides in a counterstain such as hematoxylin to visualize cell nuclei.[8]
-
Dehydration (for chromogenic detection): Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).[8]
-
Clearing (for chromogenic detection): Clear the sections in xylene.[8]
-
Mounting: Apply a coverslip using a permanent mounting medium.[10][14] For fluorescent staining, use an aqueous mounting medium, with or without DAPI for nuclear counterstaining.[15]
Immunohistochemistry Protocol for Frozen this compound-Treated Tissues
This protocol is suitable for antigens that may be sensitive to the harsh processing steps of paraffin embedding.
1. Tissue Preparation and Sectioning:
-
Following this compound treatment, perfuse the animal with ice-cold PBS, followed by 4% PFA.
-
Post-fix the dissected tissue in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissue by immersing it in a sucrose solution (e.g., 30% in PBS) overnight at 4°C until it sinks.[7]
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly in isopentane cooled with liquid nitrogen or on dry ice. Store at -80°C.[16]
-
Section the frozen tissue at 10-20 µm thickness using a cryostat and mount on positively charged slides.[16]
2. Staining Procedure:
-
Air-dry the slides for 30-60 minutes at room temperature.
-
Rinse with PBS to remove OCT.
-
Permeabilization (optional): If targeting intracellular antigens, incubate with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Block with 5% normal serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the appropriate fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Mounting: Mount with an aqueous mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI if desired.
Visualization of Signaling Pathways and Workflows
Experimental Workflow for IHC on this compound-Treated Tissue
Caption: Workflow for Immunohistochemistry on this compound-Treated Tissues.
Signaling Pathway Affected by this compound
Caption: Inhibition of DDHD2 by this compound disrupts triglyceride hydrolysis.
References
- 1. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperation of acylglycerol hydrolases in neuronal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute lipid droplet accumulation induced by the inhibition of the phospholipase DDHD2 does not affect the level, solubility, or phosphoserine-129 status of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. woongbee.com [woongbee.com]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. bosterbio.com [bosterbio.com]
- 10. ptglab.com [ptglab.com]
- 11. IHC-P protocols | Abcam [abcam.com]
- 12. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 13. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 14. Immunohistochemistry Procedure [sigmaaldrich.com]
- 15. BestProtocols: IHC Frozen Tissue—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
Troubleshooting KLH45 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DDHD2 inhibitor, KLH45. Our aim is to help you overcome challenges related to its solubility and provide guidance for its effective use in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the enzyme DDHD domain-containing protein 2 (DDHD2).[1][2][3][4] DDHD2 is a serine hydrolase that functions as a principal triglyceride lipase in the brain.[1] By inhibiting DDHD2, this compound leads to the accumulation of triacylglycerols (TAGs) and the formation of lipid droplets in neurons.[1][5] It is a valuable tool for studying lipid metabolism and the pathological conditions associated with DDHD2 dysfunction, such as hereditary spastic paraplegia.[1] this compound has a reported IC50 of 1.3 nM for DDHD2.[1][2][4][6] While highly selective, it does exhibit some cross-reactivity with the α/β-hydrolase domain-containing protein 6 (ABHD6).[1][2][4]
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What is causing this?
A2: this compound is a hydrophobic compound with poor aqueous solubility. It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but will likely precipitate when diluted into an aqueous environment like cell culture medium or phosphate-buffered saline (PBS) without proper technique. This precipitation occurs because the hydrophobic this compound molecules aggregate to minimize contact with the polar water molecules.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[4][6][7] Ethanol is also a suitable solvent.[1][4][7] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound.[6]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4:
-
Solid Powder: Store at -20°C for long-term stability (up to 3 years).[6]
-
Stock Solutions (in DMSO or ethanol): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[6][8]
Troubleshooting Guide
Issue: My this compound powder is difficult to dissolve in DMSO.
-
Solution 1: Use fresh, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of hydrophobic compounds.[6]
-
Solution 2: Gentle warming. Warm the solution to 37°C for a short period (e.g., 10-15 minutes) to aid dissolution.[4]
-
Solution 3: Sonication. Use a bath sonicator for a few minutes to break up any clumps and enhance solubilization.[6]
-
Solution 4: Vortexing. Vigorous vortexing can also help to dissolve the compound.
Issue: My this compound precipitates out of solution when I add it to my cell culture medium.
-
Solution 1: Step-wise dilution. When preparing your working solution, add the this compound stock solution to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling the medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Solution 2: Lower the final DMSO concentration. Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, with 0.1% being preferable to minimize solvent-induced artifacts and cytotoxicity.
-
Solution 3: Pre-test solubility. Before your main experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that remains soluble in your specific experimental medium and conditions.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 458.48 g/mol | [7] |
| Formula | C₂₄H₂₅F₃N₄O₂ | [7] |
| CAS Number | 1632236-44-2 | [1][6][7] |
| Purity | ≥98% | [7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | 100 mM (or 100 mg/mL) | Ultrasonic treatment may be needed. Use fresh, anhydrous DMSO. | [6][7] |
| Ethanol | 100 mM | [7] | |
| Aqueous Media | Poorly soluble | Prone to precipitation. |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Solid | -20°C | 3 years | [6] |
| In Solvent | -80°C | 6 months | [6][8] |
| -20°C | 1 month | [6][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.58 mg of this compound.
-
Dissolution: a. Add the appropriate volume of anhydrous DMSO to the this compound powder. b. Vortex the solution vigorously for several minutes. c. If the compound is not fully dissolved, gently warm the tube to 37°C for 10-15 minutes and vortex again. A brief sonication can also be applied.
-
Sterilization (Optional): For sensitive applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of a Working Solution of this compound for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Prepare Working Solution: a. Add the calculated volume of pre-warmed cell culture medium to a sterile tube. b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution. c. Visually inspect the solution to ensure there is no precipitation.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your working solution (e.g., 0.1% DMSO in cell culture medium).
-
Cell Treatment: Immediately add the prepared working solution (and vehicle control) to your cells.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Inhibition of the DDHD2 signaling pathway by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | DDHD2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound (1632236-44-2) for sale [vulcanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing KLH45 Off-Target Effects on ABHD6
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and troubleshooting the off-target effects of the DDHD2 inhibitor, KLH45, on the serine hydrolase ABHD6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of the phospholipase DDHD domain containing 2 (DDHD2), with an IC50 of 1.3 nM.[1][2] DDHD2 is a principal triglyceride lipase in the brain.[1] Its inhibition leads to the accumulation of triacylglycerols (TAGs) and the formation of lipid droplets.[3]
Q2: What is the known off-target of this compound?
A2: The primary known off-target of this compound is α/β-hydrolase domain-containing protein 6 (ABHD6).[1][2] While this compound is selective for DDHD2, it can inhibit ABHD6, particularly at higher concentrations.[1][4]
Q3: What is the function of ABHD6?
A3: ABHD6 is a serine hydrolase that plays a significant role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[5][6] It is involved in regulating neurotransmission, inflammation, and energy metabolism.[5] ABHD6 accounts for approximately 4% of 2-AG hydrolysis in the brain.[6]
Q4: How significant is the off-target inhibition of ABHD6 by this compound?
A4: this compound is significantly more potent for DDHD2 than for ABHD6. The reported IC50 value for DDHD2 is 1.3 nM, whereas the IC50 for ABHD6 is in the range of 0.32-1.2 µM (320-1200 nM).[2] This represents a selectivity of over 200-fold. However, at concentrations of this compound well above the IC50 for DDHD2, inhibition of ABHD6 can become a confounding factor in experiments.
Q5: How can I differentiate between the effects of DDHD2 inhibition and ABHD6 inhibition in my experiments?
A5: A key strategy is to use the control compound, KLH40. KLH40 is an analog of this compound that does not inhibit DDHD2 but retains inhibitory activity against ABHD6.[4] By comparing the effects of this compound, KLH40, and a vehicle control, you can dissect the specific contributions of DDHD2 and ABHD6 inhibition.
Troubleshooting Guide
Issue: Unexplained or unexpected phenotypic changes are observed when using this compound.
-
Possible Cause: The observed phenotype may be due to the off-target inhibition of ABHD6, especially if high concentrations of this compound are used.
-
Troubleshooting Steps:
-
Concentration Optimization:
-
Recommendation: Use the lowest effective concentration of this compound that provides significant inhibition of DDHD2 while minimizing the effect on ABHD6.
-
Action: Perform a dose-response curve for this compound in your experimental system and determine the concentration that gives you maximal DDHD2 inhibition with the least effect on ABHD6 activity.
-
-
Use of the Negative Control KLH40:
-
Recommendation: Incorporate KLH40 as a negative control in your experiments.
-
Action: Treat a parallel set of samples with KLH40 at the same concentration as this compound. If the phenotype is observed with this compound but not with KLH40, it is likely due to DDHD2 inhibition. If the phenotype is present in both this compound and KLH40 treated samples, it is likely an ABHD6-mediated effect.
-
-
Validate Target Engagement:
-
Recommendation: Directly measure the activity of both DDHD2 and ABHD6 in your experimental samples after treatment with this compound.
-
Action: Utilize an activity-based protein profiling (ABPP) assay or a specific enzymatic assay for both DDHD2 and ABHD6 to confirm the extent of inhibition of each enzyme at the concentration of this compound used.
-
-
Genetic knockdown/knockout:
-
Recommendation: To definitively attribute a phenotype to DDHD2, use genetic approaches to reduce or eliminate its expression.
-
Action: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout DDHD2. If the resulting phenotype mimics that of this compound treatment, it provides strong evidence for on-target effects.
-
-
Quantitative Data Summary
| Compound | Target | IC50 | Reference(s) |
| This compound | DDHD2 | 1.3 nM | [1][2][4] |
| ABHD6 | 0.32 - 1.2 µM | [2][4] | |
| KLH40 | DDHD2 | > 10 µM | [4] |
| ABHD6 | ~0.4 - 0.6 µM | [4] |
Key Experimental Protocols
Activity-Based Protein Profiling (ABPP) for DDHD2 and ABHD6 Inhibition
This protocol allows for the direct visualization of active serine hydrolases and the assessment of inhibitor potency and selectivity.
Materials:
-
Cells or tissue lysates of interest
-
This compound and KLH40
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
Specific DDHD2 activity-based probe (e.g., HT-01)
-
SDS-PAGE gels and Western blotting reagents
-
Fluorescence gel scanner
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS). Determine protein concentration using a standard method like BCA.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome (e.g., 50 µg) with varying concentrations of this compound, KLH40, or vehicle (DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add the activity-based probe (e.g., FP-Rhodamine at a final concentration of 1 µM) to each sample and incubate for another 30 minutes at 37°C.
-
SDS-PAGE: Quench the labeling reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins on a 10% SDS-PAGE gel.
-
Visualization: Scan the gel using a fluorescence scanner to visualize the labeled serine hydrolases. The bands corresponding to DDHD2 and ABHD6 should be identified based on their molecular weight. A decrease in fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the vehicle control indicates inhibition.
-
Western Blotting (Optional): Transfer the proteins to a PVDF membrane and probe with antibodies specific for DDHD2 or ABHD6 to confirm the identity of the bands.
ABHD6 Activity Assay (Glycerol Release Assay)
This protocol measures the enzymatic activity of ABHD6 by quantifying the release of glycerol from a monoacylglycerol substrate.
Materials:
-
Cell lysates (e.g., from HEK293 cells overexpressing ABHD6)
-
This compound, KLH40, or other test compounds
-
1(3)-arachidonoylglycerol (1-AG) substrate
-
Glycerol detection reagent (coupled enzyme system that generates a fluorescent or colorimetric product)
-
96-well microplate
-
Plate reader
Protocol:
-
Compound Plating: Add test compounds (this compound, KLH40) at various concentrations to the wells of a 96-well plate. Include a vehicle control.
-
Enzyme Addition: Add the cell lysate containing ABHD6 to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the 1-AG substrate and the glycerol detection reagent to each well to start the reaction.
-
Signal Measurement: Immediately begin measuring the fluorescence or absorbance at regular intervals using a plate reader to obtain a kinetic reading.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Visualizations
Caption: Experimental workflow for differentiating on-target and off-target effects.
Caption: Simplified signaling pathways of DDHD2 and ABHD6.
References
- 1. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 6. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in KLH45 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in experimental results involving KLH45, a selective inhibitor of the DDHD2 enzyme.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibition of DDHD2 activity with this compound. What are the likely causes?
A1: Inconsistent enzyme inhibition can arise from several factors related to compound handling and the experimental setup:
-
Compound Solubility and Stability: this compound is a small molecule that may have limited solubility in aqueous solutions. Ensure that it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions. Any precipitation will lead to a lower effective concentration. To maintain compound integrity, it is best practice to create single-use aliquots of your stock solution to avoid degradation from repeated freeze-thaw cycles.[1]
-
Final Solvent Concentration: When diluting the this compound stock into your assay medium, ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control wells. High solvent concentrations can impact cell health or enzyme activity. A vehicle control (medium with DMSO but no this compound) is essential to differentiate the effect of the compound from that of the solvent.[2]
Q2: Our lipid droplet (LD) accumulation assay shows high well-to-well variability after this compound treatment. How can we improve consistency?
A2: High variability is a common challenge in cell-based assays, particularly those involving imaging or plate readers. The following steps can help improve reproducibility:
-
Uniform Cell Seeding: An uneven distribution of cells is a frequent source of variable results.[3] Ensure that cells are evenly seeded across the microplate to achieve consistent cell numbers in each well at the time of the assay.
-
Consistent Fatty Acid Supplementation: If using fatty acids like oleic acid to induce the formation of lipid droplets, ensure that the fatty acid solution is fresh and thoroughly mixed into the media to provide a uniform stimulus to all cells.[2]
-
Control for Autofluorescence: In fluorescence-based assays, components in the cell culture medium, such as phenol red or fetal bovine serum, can create background noise.[3] For the final measurement or imaging step, consider replacing the medium with a clear, serum-free buffer like phosphate-buffered saline (PBS) to reduce autofluorescence.
-
Optimized Reader Settings: If using a microplate reader, you can average out signal fluctuations by adjusting the "number of flashes" setting.[3] Additionally, employing a well-scanning feature can provide a more representative reading by measuring the signal across multiple points within the well, which is especially useful if cells are not distributed perfectly evenly.[3]
Q3: We are not observing the expected increase in triacylglycerides (TAGs) in our lipidomics data following this compound treatment. What should we investigate?
A3: If the expected metabolic changes are not observed, consider the following factors:
-
Treatment Duration: The metabolic impact of DDHD2 inhibition can be time-dependent. In some systems, a longer treatment period may be necessary to see significant changes in lipid profiles. For instance, in mouse studies, a 4-day sub-chronic treatment with this compound was required to see an elevation in brain TAGs, whereas an acute 4-hour treatment was not sufficient.[4]
-
Cellular and Tissue Context: The function of DDHD2 can vary between different cell types and tissues. The effect of this compound on TAG levels will be most pronounced in systems where DDHD2 acts as a primary TAG lipase.[5]
-
Verification of Compound Activity: It is crucial to confirm that your this compound is active in your specific experimental system. This can be verified using methods like competitive activity-based protein profiling (ABPP), which directly measures the inhibition of the DDHD2 enzyme.[2][4]
Troubleshooting Guides
Guide 1: Diagnosing High Variability in Plate Reader-Based Assays
This guide provides a systematic approach to identifying and resolving sources of variability in quantitative plate reader assays.
| Potential Cause | Diagnostic Step | Recommended Solution |
| Inconsistent Pipetting | Evaluate your pipetting technique for consistency, especially when using multi-channel pipettes. | Use properly calibrated pipettes. For viscous liquids, consider using reverse pipetting to ensure accurate dispensing. |
| Meniscus Effect | Check for a significant meniscus in the wells, as this can alter the light path length and affect absorbance readings. | You can minimize the meniscus by filling wells to their maximum capacity. Alternatively, if your plate reader supports it, use a path length correction feature.[3] |
| Edge Effects | Compare the data from the outermost wells of the plate with the inner wells. The outer wells are more susceptible to evaporation and temperature changes. | Avoid using the outer wells for critical samples. Instead, fill them with a buffer or medium to act as a humidity barrier. |
| Instrument Settings | Review the settings on your microplate reader. | For fluorescence assays, optimize the gain setting to maximize the signal-to-background ratio.[3] For all assay types, using a well-scanning or orbital averaging feature can correct for non-uniform signal distribution within the well.[3] |
Guide 2: Inconsistent Results in Cell-Based Imaging Assays
This guide addresses common issues that lead to variability in fluorescence microscopy experiments for analyzing lipid droplets.
| Potential Cause | Diagnostic Step | Recommended Solution |
| Uneven Cell Growth | Before the experiment, inspect the cells under a microscope to ensure they are evenly distributed and have a consistent morphology. | Ensure culture plates are level in the incubator and avoid "hot spots" that can cause uneven growth. If using coated plates, confirm the coating is uniform. |
| Inconsistent Staining | Image control (unstained) cells to determine the level of natural autofluorescence. Check for any visible precipitate in your staining solution. | Always prepare staining solutions fresh. Be meticulous with washing steps to remove all unbound dye. Use an anti-fade mounting medium to preserve the fluorescent signal. |
| Photobleaching | Acquire a time-lapse image of a single area to see if the fluorescence intensity diminishes rapidly under illumination. | Reduce the exposure time and the intensity of the excitation light. Image your samples immediately after staining to minimize signal loss. |
| Subjective Image Analysis | Have multiple researchers analyze the same set of images to check for consistency in quantification. | Use automated image analysis software with clearly defined and consistent parameters for identifying and measuring lipid droplets. Apply a uniform background subtraction threshold across all images. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Published Experiments
This table provides a summary of this compound concentrations and treatment conditions reported in various experimental models.
| Experimental System | Concentration | Treatment Time | Observed Effect | Reference |
| Transfected COS-7 Cells | 2 µM | 16 hours | Complete inhibition of DDHD2 activity | [2] |
| Neuro2A Cells | <10 nM | Not specified | In situ inactivation of DDHD2 | [4] |
| Mice (in vivo) | 40 mg/kg (acute) | 4 hours | Near-complete loss of DDHD2 activity in the brain | [4] |
| Mice (in vivo) | 20 mg/kg (sub-chronic) | Twice daily for 4 days | Significant elevation in brain triacylglycerides | [4] |
Experimental Protocols
Protocol 1: Lipid Droplet Accumulation Assay in Cultured Cells
This protocol outlines a standard workflow for treating cultured cells with this compound and quantifying the resulting changes in lipid droplet formation via fluorescence microscopy.
-
Cell Seeding: Plate cells (e.g., COS-7 or HeLa) onto glass-bottom dishes or coverslips. The seeding density should be chosen to achieve 70-80% confluency at the time of the experiment.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. One hour prior to inducing lipid droplet formation, replace the existing cell culture medium with fresh medium containing the desired final concentration of this compound (e.g., 2 µM) or a vehicle control (an equivalent volume of DMSO).[2]
-
Fatty Acid Loading: Prepare a stock solution of oleic acid complexed with bovine serum albumin (BSA). Add this solution to the cells to a final concentration of 200-400 µM to stimulate the formation of lipid droplets. Incubate the cells for 16 hours.[2]
-
Staining:
-
Gently wash the cells three times with PBS.
-
Fix the cells using a 4% paraformaldehyde solution for 15 minutes at room temperature.
-
Wash the cells twice more with PBS.
-
Stain the lipid droplets by incubating the cells with a fluorescent neutral lipid dye, such as BODIPY 493/503, for 15 minutes.
-
Optionally, you can also stain the cell nuclei with a counterstain like Hoechst or DAPI for better visualization and cell counting.
-
-
Imaging and Analysis:
-
Wash the cells to remove any excess stain and add fresh PBS or a suitable mounting medium.
-
Capture images using a fluorescence microscope equipped with the appropriate filter sets.
-
Use image analysis software to quantify the number, size, and fluorescence intensity of lipid droplets on a per-cell basis.
-
Visualizations
Signaling Pathway and Intervention Diagram
Caption: this compound inhibits the DDHD2 enzyme, thereby blocking TAG hydrolysis.
Experimental Workflow for Lipid Droplet Analysis
Caption: Workflow for analyzing the effect of this compound on lipid droplet formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. pnas.org [pnas.org]
- 5. Cooperation of acylglycerol hydrolases in neuronal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Keyhole Limpet Hemocyanin (KLH) in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Keyhole Limpet Hemocyanin (KLH) in experimental solutions. Unstable KLH can lead to aggregation and precipitation, affecting conjugation efficiency, immunogenicity, and overall experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is KLH and why is its stability important?
A1: Keyhole Limpet Hemocyanin (KLH) is a large, copper-containing protein used extensively as a carrier for haptens (small molecules) and peptides to elicit an immune response for antibody production.[1][2] Its stability is crucial because aggregation or denaturation can mask conjugation sites, reduce its immunogenicity, and lead to inconsistent experimental results.[1]
Q2: What are the key factors that influence KLH stability?
A2: The primary factors affecting KLH stability are pH, temperature, buffer composition (including the presence of divalent cations), and the concentration of KLH itself. Freeze-thaw cycles can also lead to aggregation and precipitation.[1]
Q3: What is the optimal pH for solubilizing and storing KLH?
A3: A slightly acidic pH of approximately 6.5 is recommended for maintaining the solubility of KLH.[1] Extreme pH values should be avoided. For instance, KLH will completely dissociate into its subunits at a pH of 8.9 or higher.[1] Acidic conditions can also induce dissociation and conformational changes.[3]
Q4: How does temperature affect KLH stability?
A4: KLH is sensitive to temperature fluctuations. While it is stable at 4°C for short-term storage, repeated freeze-thaw cycles should be avoided as they can cause aggregation.[1] For long-term storage, reconstituted KLH solutions can be stored at -20°C for up to two months. The melting temperature (Tm) of native KLH is approximately 67.0°C, with its subunits KLH1 and KLH2 having lower melting temperatures of 56.0°C and 52.0°C, respectively.
Q5: What is the role of divalent cations in KLH stability?
A5: Divalent cations, particularly Mg²⁺, are essential for maintaining the solubility and structural integrity of KLH. A concentration of at least 10 mM MgSO₄ is recommended for most procedures to prevent aggregation.[1] While divalent cations aid in the formation of larger aggregates, their removal does not simply cause dissociation as with some other hemocyanins.[1]
Q6: My KLH solution appears cloudy or has visible precipitates. What should I do?
A6: A high-quality KLH preparation should yield an opalescent blue-colored solution after reconstitution.[1] Cloudiness or precipitation indicates aggregation. This could be due to improper pH, lack of divalent cations, or freeze-thaw cycles. Refer to the Troubleshooting Guide below for detailed steps to address this issue. It is important to note that a slight opalescence is characteristic of a properly reconstituted KLH solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of KLH in experimental settings.
| Problem | Possible Causes | Recommended Solutions |
| KLH Precipitation or Aggregation Upon Reconstitution | Incorrect pH of the reconstitution buffer. | Ensure the buffer has a pH of approximately 6.5.[1] |
| Insufficient concentration of divalent cations. | Add MgSO₄ to a final concentration of at least 10 mM.[1] | |
| Vigorous vortexing or agitation. | Gently agitate the solution to dissolve the lyophilized powder. Do not vortex.[1] | |
| Poor quality of KLH. | Use high-quality KLH that dissolves to form a characteristic opalescent blue solution.[1] | |
| Precipitation During Hapten-Carrier Conjugation | The hapten is insoluble in the aqueous buffer. | Dissolve the hapten in an organic solvent like DMSO first, ensuring the final concentration of the organic solvent in the reaction mixture is low (e.g., ≤30% DMSO) to avoid denaturing the KLH.[4] |
| The pH of the reaction mixture is not optimal for KLH stability. | Adjust the pH of the reaction mixture to the recommended range for the specific conjugation chemistry, while considering the stability of KLH. | |
| High concentration of the cross-linking reagent. | Optimize the concentration of the cross-linker to minimize KLH modification that could lead to aggregation. | |
| Low Antibody Titer After Immunization with KLH-Conjugate | Poor conjugation efficiency due to KLH instability. | Ensure KLH is properly solubilized and stable before initiating the conjugation reaction. |
| Aggregation of the KLH-conjugate. | While some aggregation may not affect immunogenicity, significant precipitation reduces the effective concentration of the immunogen.[1] Purify the conjugate to remove large aggregates before immunization. | |
| Suboptimal immunization protocol. | Review and optimize the immunization schedule, adjuvant, and route of administration. | |
| High Background in ELISA | Non-specific binding of antibodies to the KLH-coated plate. | Ensure proper blocking of the microtiter wells.[5] |
| Impurities in the KLH preparation. | Use highly purified KLH for coating. | |
| Cross-reactivity of secondary antibodies. | Use highly cross-adsorbed secondary antibodies.[5] |
Quantitative Data on KLH Stability
While extensive quantitative data across a wide range of conditions is limited in publicly available literature, the following tables summarize key stability parameters.
Table 1: Effect of pH on KLH Structure
| pH | Oligomeric State | Hydrodynamic Radius (Rh) | Molecular Mass (MDa) | Reference |
| 7.4 | Didecameric | 28.22 nm | 8.8 ± 0.6 | [3] |
| 2.8 | Decameric (molten globule-like) | 22.02 nm | 4.8 ± 0.2 | [3] |
| 1.2 | Tetrameric | 16.47 nm | 2.4 ± 0.8 | [3] |
Table 2: Thermal Stability of KLH and its Subunits
| Protein | Melting Temperature (Tm) | Reference |
| Native KLH | 67.0 °C | |
| KLH1 Subunit | 56.0 °C | |
| KLH2 Subunit | 52.0 °C |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized KLH
-
Allow the vial of lyophilized KLH to equilibrate to room temperature.
-
Add deionized water or an appropriate buffer (e.g., 10 mM MES, pH 6.5, containing 10 mM MgSO₄) to the desired concentration (e.g., 10 mg/mL).
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing to prevent aggregation.[1]
-
The reconstituted solution should appear as an opalescent blue liquid.
-
For short-term storage, keep the solution at 4°C. For long-term storage, aliquot and store at -20°C for up to 2 months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: General Hapten-KLH Conjugation using EDC
This protocol is a general guideline for conjugating a hapten with a carboxyl group to the amine groups on KLH using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Prepare KLH Solution: Reconstitute lyophilized KLH to 10 mg/mL in a suitable buffer (e.g., 10 mM MES, pH 6.5, with 10 mM MgSO₄).
-
Prepare Hapten Solution: Dissolve the hapten in a compatible buffer. If the hapten has limited aqueous solubility, it can be dissolved in a minimal amount of an organic solvent like DMSO before being diluted in the reaction buffer.
-
Conjugation Reaction:
-
Mix the KLH and hapten solutions at the desired molar ratio.
-
Freshly prepare a solution of EDC (e.g., 10 mg/mL in water).
-
Add the EDC solution to the KLH-hapten mixture. A typical starting point is a 2-10 fold molar excess of EDC over the hapten.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted hapten and by-products by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
-
Characterization and Storage:
-
Confirm conjugation using methods such as SDS-PAGE, UV-Vis spectroscopy, or MALDI-TOF mass spectrometry.
-
Store the KLH-conjugate at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.
-
Visualizations
Signaling Pathways and Experimental Workflows
As a carrier protein, KLH's primary role is to elicit a T-cell dependent immune response against conjugated haptens. It does not have a "signaling pathway" in the traditional sense of intracellular signal transduction. The diagrams below illustrate a typical experimental workflow where KLH stability is critical and a logical flow for troubleshooting common stability issues.
References
- 1. interchim.fr [interchim.fr]
- 2. Keyhole limpet hemocyanin: structural and functional characterization of two different subunits and multimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common ELISA Problems and Solutions - MyAssays [myassays.com]
Overcoming challenges in replicating studies with KLH45
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges when working with KLH45, a potent and selective DDHD2 inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Question: I am observing inconsistent or lower-than-expected DDHD2 inhibition in my cell-based assays. What could be the cause?
Answer: Several factors can contribute to variable this compound activity. Consider the following troubleshooting steps:
-
Cell Line Specificity: The expression levels of DDHD2 and the off-target hydrolase ABHD6 can vary between cell lines. It is recommended to confirm the expression of DDHD2 in your chosen cell line (e.g., Neuro2A, COS-7) via western blot or qPCR.
-
Inhibitor Concentration and Incubation Time: Ensure you are using the appropriate concentration and incubation time. For complete inactivation (>95%) of DDHD2 in Neuro2A cells, a concentration of 25 nM with a 4-hour incubation is recommended.[1][2] For other cell lines or experimental set-ups, a dose-response curve and time-course experiment may be necessary to determine the optimal conditions.
-
Compound Stability: this compound stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1] Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound. It is advisable to aliquot the stock solution upon receipt to minimize degradation.
Question: My in vivo study with this compound did not result in the expected increase in brain triacylglycerols (TAGs). What are some potential reasons for this outcome?
Answer: Replicating in vivo effects can be challenging. Here are some factors to consider:
-
Dosage and Administration: A dosing regimen of 20 mg/kg administered intraperitoneally (IP) every 12 hours for a total of 4 days has been shown to significantly elevate TAGs in the brains of mice.[1] A single administration of up to 40 mg/kg may not be sufficient to produce altered brain TAG levels.[1]
-
Pharmacokinetics: The pharmacokinetic profile of this compound may vary depending on the animal model and formulation. Consider conducting a pilot study to determine the optimal dosing schedule and route of administration for your specific model.
-
Control Compound: To confirm that the observed effects are due to DDHD2 inhibition, it is best practice to include an inactive control probe, such as KLH40, in your experimental design.[3]
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective inhibitor of the serine hydrolase DDHD domain containing 2 (DDHD2).[2][4] It is an invaluable tool for studying the role of DDHD2 in lipid metabolism and its connection to hereditary spastic paraplegia.[3][5]
What is the IC50 of this compound for DDHD2?
The IC50 of this compound for DDHD2 is 1.3 nM.[1][2][4][5]
Is this compound selective?
This compound demonstrates excellent selectivity for DDHD2 over more than 40 other serine hydrolases.[1][2] However, it does exhibit cross-reactivity with α/β-hydrolase domain-containing protein 6 (ABHD6).[2][4] An inactive control compound, KLH40, which has been shown to have partial inhibition of ABHD6 and FAAH but negligible cross-reactivity with other brain serine hydrolases, can be used to distinguish DDHD2-specific effects.[3]
What are the recommended storage conditions and solvents for this compound?
-
Storage: Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Solvents: this compound is soluble in DMSO and ethanol at a concentration of 30 mg/mL.[4]
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 for DDHD2 | 1.3 nM | - | [1][2][4][5] |
| In Vitro DDHD2 Inhibition | >95% | Neuro2A cells | [1][2] |
| In Vitro ABHD6 Inhibition | Yes | Neuro2A cells | [2][4] |
| In Vivo Dosage (effective) | 20 mg/kg (IP, every 12h for 4 days) | Mice | [1] |
| In Vivo Dosage (ineffective) | 5-40 mg/kg (IP, single dose) | Mice | [1] |
| Solubility | 30 mg/mL | DMSO, Ethanol | [4] |
Experimental Protocols
Protocol 1: In Vitro DDHD2 Inhibition Assay in Cell Lysates
This protocol is adapted from methodologies described for assessing triacylglycerol (TAG) hydrolase activity.[4]
-
Prepare Cell Lysates: Culture HEK293T cells expressing recombinant DDHD2. Harvest cells and prepare lysates using a suitable lysis buffer.
-
Incubate with this compound: Pre-incubate the cell lysates with varying concentrations of this compound (e.g., 0.1 nM to 2 µM) for a specified period (e.g., 30 minutes) at room temperature.
-
Initiate Hydrolysis Reaction: Add a radiolabeled TAG substrate to the lysates to initiate the enzymatic reaction.
-
Measure Activity: After a defined incubation period, terminate the reaction and measure the amount of hydrolyzed substrate to determine the level of DDHD2 inhibition.
Protocol 2: Cell-Based Lipid Droplet Formation Assay
This protocol is based on experiments conducted in COS-7 cells.[4]
-
Cell Culture and Transfection: Culture COS-7 cells and transfect them with a vector expressing recombinant DDHD2.
-
Oleic Acid Loading: Supplement the cell culture medium with oleic acid to induce lipid droplet formation.
-
This compound Treatment: Treat the cells with 2 µM this compound for 16 hours.[1]
-
Lipid Droplet Staining: Fix the cells and stain for lipid droplets using a fluorescent dye (e.g., BODIPY).
-
Microscopy and Analysis: Visualize the lipid droplets using fluorescence microscopy and quantify the changes in lipid droplet content.
Visualizations
Caption: DDHD2-mediated TAG hydrolysis and its inhibition by this compound.
Caption: In vitro workflow for assessing this compound-mediated DDHD2 inhibition.
Caption: Decision tree for troubleshooting this compound experimental issues.
References
Technical Support Center: Interpreting Unexpected Phenotypes in KLH45 Treated Animals
This guide is designed for researchers, scientists, and drug development professionals who are using KLH45 in their experiments and have encountered unexpected phenotypes. The following information provides troubleshooting advice and experimental protocols to help interpret these findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-treated animals are exhibiting unexpected weight loss or resistance to diet-induced obesity. What could be the cause?
A1: While this compound is a selective inhibitor of DDHD2, it is also known to inhibit α/β-hydrolase domain containing 6 (ABHD6). Inhibition of ABHD6 has been linked to metabolic changes, including protection against diet-induced obesity.[1][2][3] This off-target effect could be contributing to the observed phenotype.
Troubleshooting Steps:
-
Confirm On-Target DDHD2 Inhibition: The primary expected effect of this compound is the accumulation of triglycerides (TAGs) in the central nervous system (CNS).[4] It is crucial to first confirm that this compound is effectively inhibiting DDHD2 in your model.
-
Use the Inactive Control Compound (KLH40): KLH40 is an important negative control as it inhibits the off-target ABHD6 but not DDHD2.[4] Comparing the phenotype of this compound-treated animals to those treated with KLH40 can help differentiate between effects caused by DDHD2 inhibition and those resulting from ABHD6 inhibition. If the weight-related phenotype is present in both this compound and KLH40 treated groups, it is likely due to the off-target inhibition of ABHD6.
-
Metabolic Phenotyping: To further investigate the metabolic changes, a comprehensive metabolic phenotyping panel is recommended.
Q2: I've observed unexpected behavioral changes in my this compound-treated animals, such as altered locomotion or anxiety levels. How can I investigate this?
A2: The off-target activity of this compound on ABHD6 may be responsible for unexpected behavioral phenotypes. ABHD6 is involved in the regulation of the endocannabinoid system by controlling the levels of 2-arachidonoylglycerol (2-AG), a neurotransmitter that can influence behavior.[4][5] Inhibition of ABHD6 can lead to an accumulation of 2-AG, potentially altering neuronal signaling and behavior.[6][7]
Troubleshooting Steps:
-
Control for Off-Target Effects: As with metabolic phenotypes, the use of the inactive control compound KLH40 is essential. If the behavioral phenotype persists in the KLH40-treated group, it strongly suggests an ABHD6-mediated effect.
-
Standardized Behavioral Testing: A battery of standardized behavioral tests should be employed to systematically characterize the phenotype.
-
Neurochemical Analysis: If behavioral changes are confirmed, direct measurement of 2-AG levels in brain tissue from treated and control animals can provide a direct link between the off-target inhibition and the observed phenotype.
Q3: I am seeing unexpected tissue abnormalities upon necropsy in this compound-treated animals that are not related to lipid accumulation in the CNS. What should I do?
A3: Any unexpected gross or microscopic tissue abnormalities should be systematically investigated. While the primary expected phenotype is lipid droplet accumulation in neurons, off-target effects or other unforeseen interactions could potentially lead to changes in other tissues.
Troubleshooting Steps:
-
Comprehensive Histopathological Analysis: A thorough histopathological examination of all major organs by a qualified veterinary pathologist is crucial.[8][9][10][11] This will help to identify and characterize any tissue-level changes.
-
Compare with Control Groups: Pathological findings should be compared between this compound-treated, KLH40-treated, and vehicle-treated control groups to distinguish treatment-related effects from spontaneous lesions.
-
Consider the Role of ABHD6 in Peripheral Tissues: ABHD6 is expressed in various peripheral tissues and is involved in lipid metabolism.[1][12] Therefore, off-target inhibition of ABHD6 could potentially lead to systemic effects.
Data Presentation
Table 1: Summary of Expected and Potential Unexpected Phenotypes
| Phenotype Category | Expected Phenotype (DDHD2 Inhibition) | Potential Unexpected Phenotype (Off-target ABHD6 Inhibition) |
| Metabolic | - Increased Triglycerides (TAGs) in the CNS- Accumulation of Lipid Droplets (LDs) in neurons | - Altered body weight- Changes in glucose tolerance and insulin sensitivity |
| Behavioral | No well-defined expected behavioral phenotype. | - Altered locomotor activity- Changes in anxiety-like behavior |
| Histopathological | Lipid droplet accumulation in neuronal cell bodies. | Potential for unforeseen changes in peripheral tissues. |
Table 2: Key Reagents and Their Primary Functions in this compound Experiments
| Reagent | Primary Target | Off-Target(s) | Recommended Use |
| This compound | DDHD2 (inhibition) | ABHD6 (inhibition) | Primary experimental compound to study the effects of DDHD2 inhibition. |
| KLH40 | None (inactive on DDHD2) | ABHD6 (inhibition) | Negative control to isolate effects specifically due to DDHD2 inhibition versus off-target ABHD6 inhibition. |
| Vehicle | N/A | N/A | Control for the effects of the delivery vehicle. |
Experimental Protocols
Protocol 1: In Vivo Dosing Regimen for Mice
-
Acute Treatment: A single intraperitoneal (i.p.) injection of this compound at a dose of 40 mg/kg can be used to achieve near-complete inhibition of brain DDHD2 activity within 4 hours.[4]
-
Subchronic Treatment: For studies requiring sustained inhibition, a twice-daily i.p. injection of this compound at 20 mg/kg (administered every 12 hours) for a total of 4 days has been shown to cause significant elevations in CNS TAGs.[4]
-
Control Groups: Parallel groups of animals should be treated with the inactive control, KLH40, at the same dosing regimen, as well as a vehicle-only control group.
Protocol 2: Metabolic Phenotyping
-
Glucose Tolerance Test (GTT): To assess how quickly glucose is cleared from the blood.
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip.
-
Administer a bolus of glucose (typically 2 g/kg) via i.p. injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[13]
-
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity.
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer a bolus of insulin (typically 0.75 U/kg) via i.p. injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[13]
-
-
Indirect Calorimetry (Metabolic Cages): To measure energy expenditure, respiratory exchange ratio (RER), food and water intake, and locomotor activity over a 24-48 hour period.[14][15]
Protocol 3: Behavioral Analysis
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Place the mouse in the center of a square arena (e.g., 40x40 cm).
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
Use video tracking software to measure total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Elevated Plus Maze: A test for anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
Protocol 4: Histopathological Analysis
-
Tissue Collection and Fixation: At the experimental endpoint, euthanize animals and perform a complete necropsy. Collect all major organs and tissues of interest. Fix tissues in 10% neutral buffered formalin for at least 24 hours.[11]
-
Tissue Processing and Staining: Tissues should be processed, embedded in paraffin, sectioned at 4-5 µm, and stained with hematoxylin and eosin (H&E) for general morphological evaluation.[11]
-
Special Stains: For the detection of neutral lipids, frozen sections can be stained with Oil Red O.
-
Pathologist Evaluation: Stained slides should be examined by a board-certified veterinary pathologist in a blinded manner to prevent bias.[10]
Visualizations
Caption: Mechanism of action for this compound and potential downstream effects.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
References
- 1. The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABHD6 loss-of-function in mesoaccumbens postsynaptic but not presynaptic neurons prevents diet-induced obesity in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABHD6 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 6. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABHD6 Controls Amphetamine-Stimulated Hyperlocomotion: Involvement of CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Pathology Principles and Practices for Analysis of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histopathology — Animal Diagnostic Laboratory — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metabolic Profile and Lipid Metabolism Phenotype in Mice with Conditional Deletion of Hepatic BMAL1 [mdpi.com]
- 14. Mouse Metabolic Phenotyping Platform | Department of Medicine, University of Wisconsin–Madison [medicine.wisc.edu]
- 15. Metabolic Phenotyping - Mouse Biology Program [mbp.mousebiology.org]
How to control for the off-target activity of KLH45
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the off-target activity of the hypothetical small molecule inhibitor, KLH45. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why is it crucial to control for them when using this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its desired target.[1][2][3] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][3][4] Controlling for off-target effects is critical to ensure that the observed biological response is a direct consequence of modulating the intended target, thus validating the experimental findings and the therapeutic potential of this compound.
Q2: How can I begin to assess the potential off-target profile of this compound?
A2: A comprehensive approach combining computational and experimental methods is recommended.[1]
-
Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound.[3][5][6] These methods screen the compound against large databases of protein structures and known compound activities.[1]
-
Experimental Screening: Initial experimental validation can be performed through broad-based screening assays. A common starting point, if this compound is a kinase inhibitor, is kinome profiling, which assesses the activity of this compound against a large panel of kinases.[7][8]
Q3: What experimental methods can confirm that this compound is engaging its intended target in cells?
A3: Demonstrating target engagement within a cellular context is a critical first step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11][12] CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound.[12] By heating cell lysates treated with this compound to various temperatures and quantifying the amount of soluble target protein, a thermal shift compared to untreated controls indicates direct binding.[11]
Q4: My data suggests this compound is causing a phenotype inconsistent with the known function of its intended target. How can I troubleshoot this?
A4: This situation strongly suggests potential off-target effects. A logical workflow to dissect this is necessary.
-
Dose-Response Comparison: Perform a dose-response curve for both on-target engagement (e.g., using a biochemical assay or CETSA) and the observed cellular phenotype. A significant discrepancy in the potency (e.g., IC50 or EC50 values) suggests the phenotype may be driven by an off-target interaction.
-
Use of a Structurally Unrelated Inhibitor: Employ a second, structurally different inhibitor that is known to be specific for the same target. If this second inhibitor does not reproduce the phenotype observed with this compound, it is likely that the phenotype is due to an off-target effect of this compound.[1]
-
Genetic Validation: Utilize genetic tools like CRISPR-Cas9 to knock out the intended target of this compound.[13][14][15][][17] If the phenotype persists in the knockout cells upon treatment with this compound, this provides strong evidence that the effect is independent of the intended target.[4]
Troubleshooting Guide
Issue 1: Unexpected Cellular Toxicity with this compound Treatment
| Possible Cause | Suggested Action | Expected Outcome |
| Off-Target Toxicity | Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). | Identification of interactions with proteins known to mediate toxic effects. |
| Perform a counter-screen using a cell line that does not express the intended target. | If toxicity persists, it is likely due to off-target effects. | |
| On-Target Toxicity | Use siRNA or CRISPR to knock down or knock out the intended target. | If target modulation replicates the toxicity, it suggests an on-target effect.[3] |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Suggested Action | Expected Outcome |
| Poor Cell Permeability | Evaluate the physicochemical properties of this compound. Perform cellular uptake assays. | Understanding if the compound is reaching its intracellular target. |
| Compound Efflux | Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein). | Determine if the compound is actively being removed from the cell. |
| Intracellular Metabolism | Analyze compound stability in cell lysates or culture medium over time. | Assess if this compound is being metabolized into an inactive or different active form. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its intended target protein in intact cells.[12]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound at a desired concentration (e.g., 10 µM) and another set with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or mass spectrometry.[1] A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target stabilization and therefore, direct binding.
Protocol 2: Kinome Profiling for Selectivity Assessment
Objective: To determine the selectivity of this compound by screening its inhibitory activity against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Kinase Reaction: In a multi-well plate, combine the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent to measure the extent of the kinase reaction. This is often a luminescence-based assay that quantifies the amount of ATP remaining.[1]
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each this compound concentration and determine the IC50 value for each kinase in the panel. The results will provide a selectivity profile of this compound.
The following table provides a template for summarizing data from a kinome profiling study.
Table 1: Kinase Selectivity Profile of this compound (1 µM)
| Kinase Family | Kinase Target | % Inhibition at 1 µM this compound |
| Intended Target Family | Target X | 95% |
| Kinase Family A | Kinase A1 | 78% |
| Kinase A2 | 12% | |
| Kinase Family B | Kinase B1 | 5% |
| Kinase Family C | Kinase C1 | 65% |
| Kinase C2 | 8% |
Visualizing Workflows and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key workflows and concepts.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: On-target vs. off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. CETSA [cetsa.org]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. selectscience.net [selectscience.net]
- 17. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
Strategies to improve the delivery of KLH45 to the central nervous system
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of KLH45 to the central nervous system (CNS).
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at delivering this compound to the CNS.
Issue 1: Low Brain Penetration of this compound Observed in In Vivo Studies
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Lipid Solubility: this compound may have suboptimal lipophilicity for passive diffusion across the blood-brain barrier (BBB). | 1. Chemical Modification: Consider synthesizing more lipophilic analogs of this compound. 2. Prodrug Approach: Design a prodrug of this compound that is more lipophilic, which, once in the brain, is converted to the active this compound. |
| Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, actively removing it from the brain. | 1. Co-administration with Inhibitors: Administer this compound with known P-gp inhibitors. Caution: This can have systemic side effects. 2. Nanoparticle Encapsulation: Encapsulate this compound in nanoparticles coated with surfactants like polysorbate 80, which can inhibit efflux pumps.[1] |
| Inadequate Formulation: The formulation may not be suitable for maintaining this compound stability and facilitating its transport. | 1. Formulation Optimization: Experiment with different formulations, such as lipid-based nanoparticles or liposomes, to enhance stability and BBB transport.[2] 2. Inclusion of Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation. |
Issue 2: High Variability in this compound Brain Concentrations Across Animals
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Administration: Variability in the administration technique (e.g., intravenous, intraperitoneal) can lead to different pharmacokinetic profiles. | 1. Standardize Protocol: Ensure a highly standardized and reproducible administration protocol. 2. Intra-arterial Injection: For more direct delivery to the brain, consider intra-arterial injection into the carotid artery. |
| Physiological Differences: Age, weight, and health status of the animals can influence BBB permeability and drug metabolism. | 1. Use Homogeneous Animal Groups: Use animals of the same age, sex, and weight range. 2. Monitor Animal Health: Closely monitor the health of the animals throughout the experiment. |
| Anesthesia Effects: The type and duration of anesthesia can affect cerebral blood flow and BBB permeability. | 1. Consistent Anesthesia Protocol: Use a consistent anesthesia regimen for all animals. 2. Conscious Animal Models: If feasible, explore techniques for administration to conscious animals to avoid anesthesia-related artifacts. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance this compound delivery to the CNS.
Q1: What are the most promising general strategies for improving the CNS delivery of a small molecule inhibitor like this compound?
A1: Several strategies can be employed to enhance the CNS delivery of small molecules like this compound:
-
Invasive Methods: These methods bypass the BBB for direct CNS delivery.
-
Intracerebroventricular (ICV) Injection: Delivers this compound directly into the ventricles for widespread distribution via the cerebrospinal fluid (CSF).[3]
-
Intracranial Injection: Allows for precise delivery to a specific brain region.[3]
-
Convection-Enhanced Delivery (CED): Utilizes a pressure gradient to infuse this compound directly into the brain parenchyma, achieving a larger distribution volume than simple injection.[2][4]
-
-
Non-Invasive and Minimally Invasive Methods: These approaches aim to increase BBB penetration from systemic circulation.
-
Chemical Modification: Creating more lipophilic analogs or prodrugs of this compound can enhance passive diffusion across the BBB.[4]
-
Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and facilitate transport across the BBB.[2][5] Surface modification of these nanoparticles with targeting ligands (e.g., transferrin) can further enhance brain uptake through receptor-mediated transcytosis.[1][4]
-
Focused Ultrasound (FUS): In combination with intravenously administered microbubbles, FUS can transiently and locally open the BBB, allowing for increased penetration of systemically administered this compound.[6]
-
Intranasal Delivery: This route can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to the brain.[7]
-
Q2: How can I evaluate the efficiency of different this compound delivery strategies?
A2: A combination of in vitro and in vivo models is recommended for a comprehensive evaluation:
-
In Vitro Models:
-
Transwell Models: Co-culture models of brain endothelial cells with astrocytes and/or pericytes can be used to assess the permeability of different this compound formulations.[8][9] The transendothelial electrical resistance (TEER) is a key parameter to monitor the integrity of the in vitro BBB model.[8]
-
Microfluidic "BBB-on-a-Chip" Models: These models can better mimic the physiological microenvironment of the BBB, including shear stress from blood flow.[10][11]
-
-
In Vivo Models:
-
Pharmacokinetic Studies: Measure this compound concentrations in blood and brain tissue at different time points after administration to determine the brain-to-plasma concentration ratio.
-
Microdialysis: This technique allows for the sampling of unbound this compound in the brain's interstitial fluid in awake animals, providing a more accurate measure of the therapeutically active concentration.[12]
-
Brain Imaging Techniques: If a radiolabeled version of this compound is available, techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) can be used to non-invasively visualize and quantify its distribution in the brain.[13]
-
Q3: Are there any known signaling pathways that could be targeted to enhance this compound delivery?
A3: While specific pathways for this compound are not yet defined, general strategies involving receptor-mediated transcytosis are promising. This involves hijacking the natural transport systems of the BBB.
-
Receptor-Mediated Transcytosis (RMT): This is a key mechanism for the transport of large molecules across the BBB.[14][15] Strategies include:
-
Transferrin Receptor (TfR) Targeting: The TfR is highly expressed on brain endothelial cells. Conjugating this compound or its nanoparticle carrier to a ligand that binds to the TfR (e.g., an anti-TfR antibody or transferrin itself) can facilitate its transport into the brain.[1][4]
-
Insulin Receptor Targeting: Similar to the TfR, the insulin receptor can be targeted to mediate BBB transport.
-
Low-Density Lipoprotein (LDL) Receptor-Related Protein (LRP) Targeting: LRP is another receptor involved in transcytosis that can be exploited for drug delivery.[1]
-
Experimental Protocols & Visualizations
Protocol 1: Evaluation of this compound Permeability using an In Vitro BBB Model
This protocol outlines a general procedure for assessing the permeability of this compound across a Transwell-based in vitro BBB model.
-
Cell Culture:
-
Culture primary brain endothelial cells on the apical side of a Transwell insert.
-
Culture astrocytes and/or pericytes on the basolateral side of the well.
-
Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER). TEER values should be stable and sufficiently high (e.g., >200 Ohm x cm²) before starting the permeability assay.[8]
-
-
Permeability Assay:
-
Add the this compound formulation to the apical (blood side) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain side) chamber.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial cell monolayer.
-
Caption: Workflow for assessing this compound permeability using an in vitro BBB model.
Protocol 2: In Vivo Microdialysis for Measuring Unbound this compound in the Brain
This protocol provides a general overview of performing in vivo microdialysis in rodents.
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula into the target brain region.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Administer the this compound formulation to the animal (e.g., via intravenous injection).
-
Collect dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the concentration of unbound this compound in the brain over time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC).
-
Caption: Workflow for in vivo microdialysis to measure unbound this compound in the brain.
Signaling Pathway: Receptor-Mediated Transcytosis for this compound Delivery
This diagram illustrates the general mechanism of receptor-mediated transcytosis, which can be exploited for this compound delivery.
Caption: Mechanism of receptor-mediated transcytosis for targeted this compound delivery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic delivery to central nervous system by engineered PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging for CNS drug development, practice and considerations [tracercro.com]
- 14. youtube.com [youtube.com]
- 15. Blood-brain barrier transport machineries and targeted therapy of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DDHD2 Inhibition by KLH45: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays used to validate the inhibition of DDHD2 by the selective inhibitor KLH45. Experimental data and detailed methodologies are presented to support the evaluation of this compound's efficacy and selectivity.
DDHD Domain Containing 2 (DDHD2) is a crucial serine hydrolase primarily expressed in the central nervous system, where it functions as a principal triglyceride (TAG) lipase.[1] Its role in hydrolyzing TAGs into diacylglycerol (DAG), monoacylglycerol (MAG), and free fatty acids is vital for maintaining lipid homeostasis in neurons.[1][2] Dysregulation of DDHD2 activity is associated with hereditary spastic paraplegia (HSP), a neurodegenerative disorder, making it a significant therapeutic target.[2][3]
This compound has emerged as a potent and selective inhibitor of DDHD2, with a reported IC50 of 1.3 nM.[4][5] Its efficacy and selectivity have been demonstrated through various biochemical and cell-based assays. This guide details the key experimental approaches to validate the inhibitory action of this compound on DDHD2, providing a framework for its evaluation against other potential inhibitors. As a crucial negative control, the structurally similar but inactive analog, KLH40, is often used to ensure that the observed effects are due to specific DDHD2 inhibition.[1][6]
Comparative Performance of this compound
The inhibitory potency of this compound on DDHD2 has been quantified using various biochemical assays. The following table summarizes the key performance data for this compound and its inactive control, KLH40.
| Parameter | This compound | KLH40 (Inactive Control) | Assay Method | Reference |
| IC50 | 1.3 nM | Inactive | Competitive Activity-Based Protein Profiling (ABPP) | [1][4] |
| In situ Inhibition in Neuro2A cells | <10 nM | No inhibition of DDHD2 | Competitive ABPP | [1] |
| Inhibition of recombinant DDHD2 | 3.6 nM | No inhibition | Competitive ABPP | [1] |
| TAG Hydrolase Activity Inhibition | Potent inhibition | No inhibition | Radiolabeled TAG substrate assay | [1] |
| Lipid Droplet Accumulation | Reverses DDHD2-induced reduction | No effect | Cell-based imaging assay | [5][6] |
Key Biochemical Assays for Validation
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomic method used to assess the potency and selectivity of an inhibitor against a specific enzyme within a complex biological sample.
Experimental Protocol:
-
Proteome Preparation: Prepare soluble lysates from cells (e.g., Neuro2A) or brain tissue expressing DDHD2.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of this compound or the control compound KLH40 for 30 minutes at 37°C. A DMSO control should also be included.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to the incubated lysates and allow it to react for a specific time (e.g., 30 minutes) at room temperature. This probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
SDS-PAGE Analysis: Quench the reaction by adding a 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled proteins using an in-gel fluorescence scanner. The intensity of the band corresponding to DDHD2 (approximately 75 kDa) will decrease with increasing concentrations of an effective inhibitor like this compound.
-
Quantification: Densitometry analysis of the DDHD2 band is performed to determine the extent of inhibition at each inhibitor concentration, from which the IC50 value can be calculated.
Triglyceride (TAG) Hydrolase Assay
This assay directly measures the enzymatic activity of DDHD2 by quantifying the hydrolysis of a TAG substrate. Both radiolabeled and non-radiolabeled methods can be employed.
Experimental Protocol (Radiolabeled):
-
Enzyme Source: Use lysates from cells overexpressing wild-type DDHD2 or purified recombinant DDHD2.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme source with this compound, KLH40, or DMSO for 30 minutes at 37°C.
-
Substrate Preparation: Prepare a substrate solution containing a radiolabeled TAG, such as [14C]-triolein, emulsified in a suitable buffer (e.g., potassium phosphate buffer with 1% BSA).
-
Enzymatic Reaction: Initiate the reaction by adding the pre-incubated enzyme to the substrate solution. Incubate the mixture for 60-90 minutes at 37°C with constant shaking.
-
Extraction of Products: Stop the reaction and extract the released radiolabeled free fatty acids using a solvent system (e.g., a mixture of hexane and isopropanol).
-
Quantification: The amount of radioactivity in the fatty acid-containing phase is measured using a scintillation counter. A decrease in the released radioactivity in the presence of this compound indicates inhibition of DDHD2's TAG hydrolase activity.
Lipid Droplet (LD) Accumulation Assay
This cell-based assay visually demonstrates the physiological consequence of DDHD2 inhibition, which is the accumulation of lipid droplets in cells.
Experimental Protocol:
-
Cell Culture and Transfection: Culture COS-7 cells and transfect them with a construct expressing DDHD2 (e.g., mCherry-DDHD2).
-
Inhibitor Treatment: Pre-treat the transfected cells with this compound (e.g., 2 µM), KLH40, or DMSO for 1 hour.
-
Oleic Acid Supplementation: Add oleic acid (e.g., 200 µM) to the cell culture medium to induce the formation of lipid droplets and incubate for 16-24 hours.
-
Cell Staining: Fix the cells with 4% paraformaldehyde. Stain the lipid droplets with a fluorescent dye such as BODIPY 493/503 and the nuclei with Hoechst.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Image Analysis: Quantify the number and size of lipid droplets per cell. Inhibition of DDHD2 by this compound is expected to lead to a significant increase in lipid droplet accumulation compared to the DMSO control, similar to what is observed in DDHD2-deficient cells.[6]
Visualizing the Validation Process
To better understand the experimental logic and pathways involved, the following diagrams have been generated.
Caption: DDHD2 signaling in triglyceride metabolism and its inhibition by this compound.
Caption: Experimental workflow for validating DDHD2 inhibition by this compound.
References
- 1. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of ATGL activity using adiposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of KLH45: A Comparative Analysis Against Other Serine Hydrolases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the cross-reactivity of KLH45, a potent inhibitor of the serine hydrolase DDHD2, against a broad panel of other serine hydrolases. The data presented herein is crucial for accurately interpreting experimental results and advancing the development of more targeted therapeutics.
This compound has emerged as a valuable tool for studying the function of DDHD domain-containing protein 2 (DDHD2), a key enzyme in brain triglyceride metabolism. However, the utility of any inhibitor is intrinsically linked to its specificity. This guide offers a comprehensive analysis of this compound's interaction with other serine hydrolases, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of this compound Inhibition Across Serine Hydrolases
This compound is a highly potent inhibitor of DDHD2 with a reported IC50 value of 1.3 nM.[1] Extensive screening using activity-based protein profiling (ABPP) has revealed that this compound exhibits remarkable selectivity for DDHD2 over a wide range of other serine hydrolases. The following table summarizes the inhibitory activity of this compound against its primary target, its known off-target, and a panel of other serine hydrolases.
| Target | Description | Inhibition (%) at 25 nM this compound |
| DDHD2 | DDHD domain containing 2 | >95% |
| ABHD6 | α/β-hydrolase domain-containing protein 6 | Significant Inhibition |
| Other Serine Hydrolases (over 40 tested) | Various metabolic roles | No significant cross-reactivity |
Data compiled from studies on Neuro2A cells.[1]
The data clearly demonstrates that while this compound is a powerful inhibitor of DDHD2, it also significantly inhibits ABHD6. This cross-reactivity is an important consideration for researchers using this compound to probe DDHD2 function. For a comprehensive list of the serine hydrolases screened, researchers are encouraged to consult the supplementary materials of the original publication by Inoles et al. (2014).
Experimental Protocols
The cross-reactivity of this compound was determined using a technique called Activity-Based Protein Profiling (ABPP). This powerful chemoproteomic method allows for the assessment of enzyme activity directly in complex biological samples.
Activity-Based Protein Profiling (ABPP) Protocol for this compound Selectivity
This protocol outlines the general steps involved in assessing the selectivity of this compound against a panel of serine hydrolases in a cellular context.
1. Cell Culture and Treatment:
-
Mouse neuroblastoma Neuro2A cells are cultured under standard conditions.
-
Cells are treated with a specific concentration of this compound (e.g., 25 nM) or a vehicle control (DMSO) for a defined period (e.g., 4 hours).
2. Cell Lysis:
-
After treatment, cells are harvested and lysed in a suitable buffer to release the proteome.
3. Activity-Based Probe Labeling:
-
The cell lysates are incubated with a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate (FP) probe coupled to a reporter tag (e.g., a fluorophore or biotin). This probe covalently binds to the active site serine of active hydrolases.
4. Gel Electrophoresis and Imaging:
-
The labeled proteins are separated by SDS-PAGE.
-
If a fluorescent probe is used, the gel is scanned to visualize the fluorescently labeled serine hydrolases. A decrease in fluorescence intensity for a specific protein band in the this compound-treated sample compared to the control indicates inhibition.
5. Quantitative Mass Spectrometry (for comprehensive profiling):
-
For a more comprehensive and quantitative analysis, a biotinylated FP probe is often used.
-
After labeling, the probe-labeled proteins are enriched using streptavidin beads.
-
The enriched proteins are then digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The relative abundance of each identified serine hydrolase in the this compound-treated sample versus the control is quantified to determine the extent of inhibition.
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the methodologies and the biological context of this compound's primary target, the following diagrams are provided.
References
A Comparative Guide to Small Molecule Inhibitors for DDHD2 Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of available small molecule inhibitors relevant to the study of DDHD2 (DDHD Domain-Containing Protein 2), a critical serine hydrolase involved in brain triglyceride metabolism. Dysregulation of DDHD2 is associated with hereditary spastic paraplegia, making it a key target for therapeutic research. This document outlines the performance of these inhibitors with supporting experimental data, detailed protocols for key assays, and visual diagrams of relevant biological pathways and experimental workflows.
Inhibitor Performance Comparison
The primary selective small molecule inhibitor for DDHD2 identified to date is KLH45 . For comparative purposes, this guide includes its inactive regioisomer, KLH40 , and an inhibitor of a related triglyceride lipase, Adipose Triglyceride Lipase (ATGL), NG-497 .
| Inhibitor | Target(s) | Mechanism of Action | IC50 | Key Findings & Applications |
| This compound | DDHD2 (primary), ABHD6 (secondary) | Covalent, irreversible inhibitor of the DDHD2 active site serine. | 1.3 nM for DDHD2[1] | Potently and selectively inhibits DDHD2, leading to triglyceride accumulation in the central nervous system.[1] Used to probe the catalytic function of DDHD2 in vitro and in vivo. |
| KLH40 | ABHD6 | Inactive control for this compound; does not significantly inhibit DDHD2. | > 10 µM for DDHD2 | Used as a negative control in experiments to demonstrate that the observed effects are due to DDHD2 inhibition by this compound and not off-target effects.[1] |
| NG-497 | ATGL | Potent and selective inhibitor of Adipose Triglyceride Lipase. | Not applicable for DDHD2 | Used in comparative studies to delineate the distinct roles of DDHD2 and ATGL in cellular lipid metabolism.[2] |
| HT-01 | DDHD2 and other serine hydrolases | Covalent, irreversible probe. | Not specified | Parent compound from which this compound was developed. It is a less selective probe for DDHD2. |
Signaling Pathway of DDHD2 in Lipid Metabolism
DDHD2 is a key enzyme in the catabolism of triglycerides (TAGs) within neurons. Its primary role is to hydrolyze TAGs stored in lipid droplets into diacylglycerols (DAGs) and free fatty acids (FFAs). These FFAs can then be utilized for energy production or other metabolic processes. DDHD2 is also implicated in lipophagy, a selective form of autophagy for the degradation of lipid droplets.
Caption: DDHD2 hydrolyzes triglycerides from lipid droplets and is involved in lipophagy.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel DDHD2 inhibitor typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects. A common workflow is outlined below.
Caption: A typical workflow for characterizing novel DDHD2 inhibitors.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency and selectivity of an inhibitor against DDHD2 in a complex proteome.
Methodology:
-
Proteome Preparation: Prepare soluble lysates from cells or tissues (e.g., mouse brain) in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., this compound) for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe) to the inhibitor-treated proteomes and incubate for another 30 minutes at 37°C.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled proteins using an in-gel fluorescence scanner. The inhibition of DDHD2 will be observed as a decrease in the fluorescence intensity of the band corresponding to DDHD2's molecular weight.
-
Quantification: Densitometry is used to quantify the fluorescence intensity of the DDHD2 band at different inhibitor concentrations to determine the IC50 value.
In Vitro Triglyceride Hydrolase Assay
Objective: To directly measure the enzymatic activity of DDHD2 and its inhibition by a small molecule.
Methodology:
-
Enzyme Source: Use recombinant DDHD2 or cell lysates overexpressing DDHD2.
-
Substrate Preparation: Prepare a substrate solution containing a fluorescently or radioactively labeled triglyceride (e.g., 1,2,3-tri[1-¹⁴C]oleoyl glycerol) in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with the test inhibitor (e.g., this compound) or vehicle control for a defined period.
-
Enzymatic Reaction: Initiate the reaction by adding the triglyceride substrate to the enzyme-inhibitor mixture. Incubate at 37°C for a specific time.
-
Reaction Termination and Product Extraction: Stop the reaction (e.g., by adding a solution of chloroform/methanol/acetic acid). Extract the lipids.
-
Product Analysis: Separate the reaction products (fatty acids, diacylglycerols, monoacylglycerols) from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of product formed using a phosphorimager (for radiolabeled substrates) or by densitometry of the TLC plate. Calculate the percentage of inhibition relative to the vehicle control.
Cell-Based Lipid Droplet Accumulation Assay
Objective: To assess the effect of DDHD2 inhibition on lipid storage in cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., Neuro2A or COS-7 cells) in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with the test inhibitor (e.g., 2 µM this compound) or vehicle control for a specified duration (e.g., 1 hour).[1]
-
Fatty Acid Loading: Supplement the cell culture medium with oleic acid (e.g., 200 µM) to induce lipid droplet formation and incubate for 16-24 hours.
-
Staining: Fix the cells with paraformaldehyde. Stain the lipid droplets with a lipophilic dye such as BODIPY 493/503 or Nile Red. Stain the nuclei with a counterstain like Hoechst or DAPI.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the number, size, and total area of lipid droplets per cell using image analysis software. An increase in lipid droplet accumulation in inhibitor-treated cells compared to control cells indicates effective inhibition of triglyceride hydrolysis.[3]
References
Navigating the Landscape of DDHD2 Inhibition: A Comparative Guide to KLH45 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective DDHD2 inhibitor, KLH45, with alternative methods for studying the function of the DDHD2 lipase. This document outlines the available data on these tools, details experimental protocols, and discusses critical considerations for ensuring the reproducibility of findings.
While direct inter-laboratory studies on the reproducibility of this compound are not yet available, this guide offers a framework for understanding the potential sources of variability and best practices for obtaining robust and reliable results.
Understanding the Target: DDHD2
DDHD2 (DDHD domain-containing protein 2) is a crucial triglyceride lipase in the central nervous system. Its dysfunction is linked to hereditary spastic paraplegia, a neurodegenerative disorder characterized by the accumulation of lipid droplets in neurons. The study of DDHD2 is therefore of significant interest in neuroscience and drug discovery.
Pharmacological Inhibition with this compound
This compound is a potent and selective small molecule inhibitor of DDHD2. It is a valuable tool for acutely perturbing DDHD2 function in both in vitro and in vivo models, leading to the accumulation of lipid droplets and allowing for the study of downstream cellular processes.
Alternatives to this compound
Researchers have several alternative approaches to study DDHD2 function, each with its own set of advantages and limitations.
-
Genetic Knockout/Knockdown: The use of DDHD2 knockout mouse models or shRNA-mediated knockdown in cell lines provides a long-term and highly specific method to study the loss of DDHD2 function.
-
Inactive Control Compounds: The use of a structurally similar but inactive control compound, such as KLH40, is crucial for distinguishing on-target effects of this compound from potential off-target activities.
-
Other Lipase Inhibitors: To dissect the specific role of DDHD2 in lipid metabolism, it is often used in conjunction with inhibitors of other key lipases, such as Atglistatin (an ATGL inhibitor) and 76-0079 (an HSL inhibitor).
Comparative Data on DDHD2 Modulation
The following tables summarize quantitative data from published studies on the effects of this compound and its alternatives on DDHD2 activity and cellular lipid droplet content.
| Tool | Target | Model System | Concentration/Dosage | Effect on DDHD2 Activity | Reference |
| This compound | DDHD2 | Mouse Neuro2A cells | 100 nM | ~95% inhibition of TAG hydrolase activity | [1] |
| This compound | DDHD2 | COS-7 cells | 2 µM | Complete inhibition | [2] |
| KLH40 (inactive control) | DDHD2 | COS-7 cells | 2 µM | No significant inhibition | [2] |
| DDHD2 shRNA | DDHD2 | Neuro-2a cells | N/A | Depletion of DDHD2 | [1] |
| DDHD2 Knockout | DDHD2 | Mouse model | N/A | Complete loss of DDHD2 function | [3][4] |
| Tool | Model System | Treatment Conditions | Observed Effect on Lipid Droplets | Reference |
| This compound | Primary rat cortical neurons | 2.5 µM for 24h | Significant increase in lipid droplet number | [5] |
| This compound | Primary rat cortical neurons | 5 µM for 24h | Significant increase in lipid droplet number | [5] |
| DDHD2 Knockout | HeLa cells | N/A | Increased lipid droplet number and size | [6] |
| DDHD2 shRNA | HeLa cells | N/A | Increased lipid droplet number and size | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the use of this compound.
In Vitro Inhibition of DDHD2 in Cell Culture
-
Cell Culture: Plate primary neurons or cell lines (e.g., Neuro2A, HeLa, COS-7) at an appropriate density in a suitable culture medium.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution.
-
Treatment: Dilute the this compound stock solution in a culture medium to the desired final concentration (e.g., 100 nM to 5 µM). Replace the existing medium with the this compound-containing medium. For control experiments, treat cells with a vehicle (DMSO) or an inactive control compound like KLH40 at the same final concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 8 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Analysis: Following incubation, cells can be processed for various downstream analyses, such as lipid droplet staining, immunofluorescence, or lipid extraction and analysis.
In Vivo Inhibition of DDHD2 in Mice
-
Animal Model: Use wild-type mice of a specific strain, age, and sex.
-
This compound Formulation: Prepare a formulation of this compound suitable for in vivo administration, such as a suspension for intraperitoneal (i.p.) injection.
-
Dosing: Administer this compound via i.p. injection at a specified dose (e.g., 20 mg/kg). A control group should receive the vehicle solution.
-
Treatment Schedule: Administer the treatment as required by the experimental design (e.g., once daily for several consecutive days).
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., brain). Tissues can then be processed for biochemical assays, lipidomics, or histological analysis.
Factors Influencing Reproducibility of Findings
While no studies have directly assessed the inter-laboratory reproducibility of this compound, research on small molecule inhibitors and cell-based assays highlights several factors that can contribute to variability.[7][8]
-
Cell Culture Conditions: Variations in cell passage number, cell density, serum batch, and culture medium can all impact cellular responses to pharmacological agents.[7]
-
Inhibitor Quality and Handling: The purity, storage conditions, and preparation of the inhibitor stock solution can affect its potency and stability.
-
Assay-Specific Parameters: Differences in incubation times, inhibitor concentrations, and the specific methods used for quantification (e.g., manual vs. automated image analysis for lipid droplets) can lead to divergent results.
-
Biological Variability: Inherent biological differences between cell lines and animal models can contribute to variations in experimental outcomes.
To enhance reproducibility, researchers should adhere to best practices such as thorough documentation of all experimental parameters, the use of appropriate controls (including inactive analogs), and the validation of assays.
Visualizing Cellular Pathways and Workflows
The following diagrams illustrate the signaling pathway involving DDHD2 and a typical experimental workflow for using this compound.
Caption: Signaling pathway of lipid droplet metabolism and points of inhibition.
Caption: A typical experimental workflow for studying the effects of this compound.
By carefully considering the factors that can influence experimental outcomes and by adhering to detailed and standardized protocols, researchers can increase the likelihood of generating reproducible and reliable data when using this compound and its alternatives to investigate the important role of DDHD2 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV protease inhibitors block adipogenesis and increase lipolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Normalized neutral lipid quantitation by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. biorxiv.org [biorxiv.org]
KLH45 Demonstrates High Specificity for DDHD2 Over DDHD1: A Comparative Analysis
For researchers in neurology, lipid biology, and drug discovery, the selective inhibition of enzyme isoforms is paramount for elucidating biological function and developing targeted therapeutics. This guide provides a detailed assessment of the specificity of the small molecule inhibitor KLH45 for DDHD domain-containing protein 2 (DDHD2) over its close homolog, DDHD1.
DDHD1 and DDHD2 are sequence-related serine hydrolases that have been implicated in distinct forms of hereditary spastic paraplegia (HSP), a group of neurodegenerative disorders. While both enzymes are expressed in the central nervous system, they regulate different lipid metabolic pathways. DDHD2 is a major triglyceride (TAG) hydrolase, and its dysfunction leads to TAG accumulation in neurons[1][2]. In contrast, DDHD1 primarily functions as a phosphatidylinositol lipase[3]. Given their distinct yet crucial roles, tools that can selectively modulate the activity of each enzyme are invaluable. This compound has emerged as a potent and selective inhibitor of DDHD2, enabling the dissection of its specific functions.
Quantitative Assessment of Inhibitor Specificity
The inhibitory potency of this compound against DDHD2 has been quantified, demonstrating its high affinity for the target enzyme. In contrast, this compound shows negligible activity against DDHD1, highlighting its specificity. A structurally similar analog, KLH40, serves as a negative control, being inactive against DDHD2.
| Compound | Target Enzyme | IC50 | Reference |
| This compound | DDHD2 | 1.3 nM | [1] |
| This compound | DDHD1 | Not significantly inhibited | [1] |
| KLH40 | DDHD2 | > 10 µM | [1] |
Table 1: Inhibitory Potency of this compound and Control Compound KLH40. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for DDHD2 and the lack of significant inhibition for DDHD1. KLH40 shows minimal activity against DDHD2, making it a suitable negative control.
Experimental Corroboration of Specificity
The specificity of this compound for DDHD2 over DDHD1 has been experimentally validated using multiple robust methodologies, both in vitro and in vivo.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor across a complex proteome. In this assay, a proteome is pre-incubated with the inhibitor of interest (this compound) before being treated with a broad-spectrum activity-based probe that labels a whole class of enzymes (e.g., serine hydrolases). A reduction in probe labeling for a specific enzyme indicates that the inhibitor has bound to and blocked the active site of that enzyme.
Studies utilizing competitive ABPP have shown that this compound effectively blocks the activity of DDHD2 in mouse neuroblastoma Neuro2A cell proteomes[1]. Importantly, under the same conditions, no inhibition of DDHD1 or another related enzyme, Sec23ip, was observed[1]. This provides direct evidence of the high specificity of this compound for DDHD2.
In Vitro Triglyceride Hydrolase Activity Assay
The functional consequence of this compound binding to DDHD2 was assessed through enzymatic assays. DDHD2's function as a TAG hydrolase can be measured by monitoring the breakdown of radiolabeled TAG substrates into fatty acids. In lysates from HEK293T cells overexpressing wild-type DDHD2, pretreatment with this compound completely blocked the TAG hydrolase activity[1][4]. Conversely, the inactive analog KLH40 had no effect on DDHD2's enzymatic function[1][4].
In Vivo Target Engagement
To confirm that this compound engages DDHD2 in a living organism, mice were treated with the inhibitor. Subsequent analysis of brain tissue by competitive ABPP confirmed a dose-dependent inactivation of DDHD2 by this compound[1]. Consistent with the in vitro findings, the inactive control, KLH40, did not inhibit DDHD2 in vivo[1]. Subchronic treatment of wild-type mice with this compound resulted in a significant increase in TAGs in the central nervous system, mimicking the phenotype observed in DDHD2 knockout mice and further confirming that this compound inhibits the catalytic activity of DDHD2 in vivo[1][2].
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Mouse neuroblastoma Neuro2A cells are lysed to prepare a soluble proteome.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or the control compound KLH40 for 30 minutes at room temperature. A DMSO-treated sample serves as a vehicle control.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe, FP-Rh) is added to the proteomes and incubated for a specified time to allow for covalent labeling of active serine hydrolases.
-
SDS-PAGE and Fluorescence Scanning: The labeled proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Analysis: A decrease in the fluorescence intensity of the band corresponding to DDHD2 in the this compound-treated lanes compared to the DMSO control indicates inhibition. The intensity of other bands, including DDHD1, is monitored to assess off-target effects.
In Vitro Triglyceride (TAG) Hydrolase Assay
-
Enzyme Source: Soluble lysates from HEK293T cells transiently transfected with wild-type DDHD2 are used as the source of the enzyme. Lysates from mock-transfected cells or cells transfected with a catalytically inactive DDHD2 mutant (S351A) serve as negative controls.
-
Inhibitor Pre-incubation: The cell lysates are pre-incubated with this compound, KLH40, or DMSO for 30 minutes.
-
Enzymatic Reaction: A radiolabeled TAG substrate (e.g., [14C]-triolein) is added to initiate the reaction. The reaction is allowed to proceed at 37°C for a defined period.
-
Lipid Extraction and Separation: The reaction is quenched, and lipids are extracted. The different lipid species (TAGs, diacylglycerols, monoacylglycerols, and free fatty acids) are separated by thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled free fatty acid produced is quantified using a phosphorimager. A reduction in the product in the this compound-treated samples indicates inhibition of DDHD2's TAG hydrolase activity.
Visualizing the Experimental Workflow and Rationale
Figure 1. Logical workflow for assessing the specificity of this compound.
References
- 1. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Spastic Paraplegia-Associated Phospholipase DDHD1 Is a Primary Brain Phosphatidylinositol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of KLH45 and Other Prominent Lipid Metabolism Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly for metabolic disorders and oncology, the inhibition of lipid metabolism has emerged as a promising strategy. This guide provides a comparative analysis of KLH45, a potent inhibitor of DDHD Domain Containing 2 (DDHD2), against other key inhibitors targeting critical enzymes in lipid biosynthesis pathways: Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase 1 (SCD1). This objective comparison is supported by experimental data to aid researchers in making informed decisions for their discovery and development programs.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other selected lipid metabolism inhibitors against their respective targets.
| Inhibitor | Target Enzyme | Inhibitor Class | IC50 Value | Organism |
| This compound | DDHD2 | Triazole Urea | 1.3 nM[1][2] | - |
| C75 | FASN | Butyrolactone | 35 µM (PC3 cells)[3] | Human |
| Orlistat | FASN | Lipstatin derivative | - | - |
| PF-05175157 | ACC1 / ACC2 | - | 27.0 nM / 33.0 nM[4][5][6][7][8] | Human |
| Firsocostat (GS-0976) | ACC1 / ACC2 | - | 2.1 nM / 6.1 nM[9][10] | Human |
| A939572 | SCD1 | Piperidine-aryl urea | 37 nM[11][12][13] | Human |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the evaluation of these inhibitors.
Enzyme Activity Assays
1. DDHD2 Hydrolase Activity Assay (Radiolabeled Substrate)
-
Objective: To determine the enzymatic activity of DDHD2 and the inhibitory potential of compounds like this compound.
-
Principle: This assay measures the hydrolysis of a radiolabeled triacylglycerol (TAG) substrate by DDHD2, resulting in the release of a radiolabeled fatty acid.
-
Procedure:
-
Enzyme Preparation: Recombinant human DDHD2 is expressed and purified from a suitable expression system (e.g., HEK293T cells).
-
Substrate Preparation: A radiolabeled TAG substrate (e.g., [¹⁴C]-triolein) is emulsified in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing a detergent (e.g., Triton X-100).
-
Reaction Mixture: The reaction is initiated by adding the purified DDHD2 enzyme to the substrate mixture. For inhibitor studies, the enzyme is pre-incubated with the inhibitor (e.g., this compound) for a specified time before adding the substrate.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Extraction: The reaction is stopped by adding a mixture of methanol/chloroform/heptane. The released radiolabeled fatty acid is extracted into the organic phase.
-
Quantification: The radioactivity in the organic phase is measured using a scintillation counter. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.
-
2. Fatty Acid Synthase (FASN) Spectrophotometric Assay
-
Objective: To measure the activity of FASN and assess the inhibitory effects of compounds like C75.
-
Principle: FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The rate of NADPH oxidation, monitored by the decrease in absorbance at 340 nm, is proportional to FASN activity.
-
Procedure:
-
Enzyme and Substrate Preparation: Purified FASN enzyme, acetyl-CoA, malonyl-CoA, and NADPH are prepared in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM DTT and 1 mM EDTA).
-
Reaction Mixture: The reaction is initiated by adding malonyl-CoA to a mixture containing the FASN enzyme, acetyl-CoA, and NADPH. For inhibitor studies, the enzyme is pre-incubated with the inhibitor.
-
Measurement: The decrease in absorbance at 340 nm is monitored continuously using a spectrophotometer at a constant temperature (e.g., 37°C).
-
Calculation: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.
-
3. Acetyl-CoA Carboxylase (ACC) Carboxylase Assay (Coupled Enzyme Assay)
-
Objective: To determine the activity of ACC and the inhibitory potential of compounds like PF-05175157 and Firsocostat.
-
Principle: ACC carboxylates acetyl-CoA to malonyl-CoA in an ATP-dependent manner. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which is monitored by the decrease in absorbance at 340 nm.
-
Procedure:
-
Reaction Components: The assay mixture contains purified ACC enzyme, acetyl-CoA, ATP, sodium bicarbonate, magnesium chloride, pyruvate kinase, lactate dehydrogenase, and NADH in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Reaction Initiation: The reaction is initiated by the addition of the ACC enzyme. For inhibitor studies, the enzyme is pre-incubated with the inhibitor.
-
Measurement: The decrease in absorbance at 340 nm is monitored continuously.
-
Calculation: The rate of NADH oxidation is used to determine ACC activity. IC50 values are calculated from dose-response curves.
-
4. Stearoyl-CoA Desaturase 1 (SCD1) Desaturase Assay (Radiolabeled Substrate)
-
Objective: To measure the activity of SCD1 and evaluate the inhibitory effects of compounds like A939572.
-
Principle: SCD1 introduces a double bond into saturated fatty acyl-CoAs. This assay uses a radiolabeled substrate (e.g., [¹⁴C]-stearoyl-CoA) and measures the formation of the radiolabeled monounsaturated product (e.g., [¹⁴C]-oleoyl-CoA).
-
Procedure:
-
Enzyme and Substrate Preparation: Microsomes containing SCD1 are prepared from a suitable source (e.g., liver tissue or recombinant cells). The radiolabeled substrate and NADH are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Reaction: The reaction is initiated by adding the microsomal preparation to the substrate mixture. For inhibitor studies, the microsomes are pre-incubated with the inhibitor.
-
Incubation and Termination: The reaction is incubated at 37°C and then stopped by adding a strong base (e.g., KOH).
-
Saponification and Extraction: The lipids are saponified, and the fatty acids are extracted.
-
Separation and Quantification: The saturated and monounsaturated fatty acids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity of the product is quantified.
-
Cell-Based Assays
MTT Cell Viability Assay
-
Objective: To assess the cytotoxic effects of lipid metabolism inhibitors on cancer cell lines.
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with various concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (half-maximal cytotoxic concentration) is determined.
-
In Vivo Efficacy Studies
Mouse Xenograft Model for Anticancer Activity
-
Objective: To evaluate the in vivo antitumor efficacy of lipid metabolism inhibitors.
-
Procedure:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Inhibitor Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. The inhibitor is administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. The efficacy of the inhibitor is determined by the extent of tumor growth inhibition compared to the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any potential toxicity.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by the respective lipid metabolism inhibitors.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Inactivation of fatty acid synthase impairs hepatocarcinogenesis driven by AKT in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreasing stearoyl‐CoA desaturase‐1 expression inhibits β‐catenin signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual regulation of fatty acid synthase (FASN) expression by <i>O</i>-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - ProQuest [proquest.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Navigating the Labyrinth of Lipid Metabolism: A Comparative Guide to Utilizing KLH45 for DDHD2 Functional Studies
For Immediate Release
La Jolla, CA – November 20, 2025 – In the intricate landscape of neuronal lipid metabolism, the serine hydrolase DDHD2 has emerged as a critical player, primarily for its role as a brain triglyceride lipase. Its dysfunction is directly implicated in a rare neurodegenerative disorder, hereditary spastic paraplegia. The development of chemical probes to dissect the function of DDHD2 has been a significant advancement for researchers. Among these, KLH45 has become a widely used tool. This guide provides a comprehensive comparison of this compound with other methodologies, offering researchers, scientists, and drug development professionals a critical perspective on its application, with a focus on its limitations and the interpretation of experimental data.
Executive Summary
This compound is a potent, cell-permeable, and irreversible inhibitor of DDHD2, exhibiting an IC50 of approximately 1.3 nM.[1][2] Its use has been instrumental in elucidating the role of DDHD2 in lipid droplet dynamics and triglyceride metabolism within the central nervous system. However, a significant limitation of this compound is its off-target activity against another serine hydrolase, α/β-hydrolase domain-containing 6 (ABHD6). This guide will delve into the specifics of this compound's activity, compare it with genetic knockdown approaches, and provide detailed experimental protocols to aid in the rigorous design and interpretation of studies aimed at understanding DDHD2 function.
Comparative Analysis of Tools for DDHD2 Functional Studies
The primary tools for studying DDHD2 function are pharmacological inhibition, most notably with this compound, and genetic manipulation (e.g., knockout mice). Each approach presents a unique set of advantages and disadvantages that researchers must consider.
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockout (e.g., DDHD2-/- mice) |
| Potency/Efficacy | High potency with an IC50 of 1.3 nM for DDHD2.[1][2] | Complete and lifelong ablation of DDHD2 function. |
| Selectivity | Primary Limitation: Known off-target inhibition of ABHD6 (IC50 ~0.4-0.6 µM) and partial inhibition of FAAH in sub-chronic dosing.[1] | Highly specific to the DDHD2 gene. |
| Temporal Control | Allows for acute and reversible (with washout) or chronic inhibition, providing temporal control over DDHD2 function. | Constitutive knockout results in lifelong absence of the protein, which may lead to compensatory mechanisms. |
| Experimental Utility | Suitable for in vitro studies in cell lines and acute/sub-chronic in vivo studies in wild-type animals. | Ideal for studying the long-term consequences of DDHD2 loss and for validating findings from pharmacological studies. |
| Negative Control | Use of the structurally similar, DDHD2-inactive compound KLH40 is crucial to control for off-target effects, particularly on ABHD6. | Wild-type littermates serve as the ideal negative control. |
Understanding the Off-Target Effects of this compound
The principal off-target of this compound is ABHD6, a serine hydrolase involved in the endocannabinoid system, where it degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[3][4][5] This off-target activity necessitates careful experimental design. The use of KLH40, an analog of this compound that inhibits ABHD6 but not DDHD2, is essential to delineate the specific contributions of DDHD2 inhibition.[1] For instance, if a phenotype is observed with this compound but not with KLH40, it can be more confidently attributed to the inhibition of DDHD2.
Signaling Pathways and Experimental Workflows
To visualize the interplay of DDHD2 and the off-target effects of this compound, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed and standardized protocols are paramount for reproducible and reliable results. Below are generalized protocols for key assays used in the characterization of DDHD2 inhibitors.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from established methods for profiling serine hydrolase inhibitors.
Objective: To determine the potency and selectivity of an inhibitor (e.g., this compound) against DDHD2 and other serine hydrolases in a complex proteome.
Materials:
-
Mouse brain tissue
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
This compound and KLH40 (or other test compounds)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., Fluorophosphonate-biotin, FP-biotin)
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate and ECL substrate for western blotting
-
LC-MS/MS instrumentation and reagents for proteomic analysis
Procedure:
-
Proteome Preparation: Homogenize mouse brain tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant (proteome lysate). Determine protein concentration using a standard assay (e.g., BCA).
-
Inhibitor Incubation: Aliquot the proteome to a standardized protein concentration (e.g., 1 mg/mL). Add the inhibitor (this compound or KLH40) at various concentrations and incubate for a defined period (e.g., 30 minutes at 37°C). Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add the FP-biotin probe to a final concentration of 1 µM and incubate for another defined period (e.g., 30 minutes at 37°C).
-
SDS-PAGE and Western Blot Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then probe with streptavidin-HRP. Visualize the labeled serine hydrolases using an ECL substrate. A decrease in band intensity for a specific hydrolase in the presence of the inhibitor indicates target engagement.
-
LC-MS/MS Analysis (for in-depth selectivity profiling): For a more comprehensive analysis, the probe-labeled proteins can be enriched using streptavidin beads, digested with trypsin, and the resulting peptides analyzed by LC-MS/MS to identify and quantify the labeled serine hydrolases.
Triacylglycerol (TAG) Hydrolase Activity Assay
This protocol is based on radiolabeled substrate assays to measure lipase activity.
Objective: To measure the enzymatic activity of DDHD2 and the inhibitory effect of compounds like this compound.
Materials:
-
HEK293T cells or other suitable cell line
-
DDHD2 expression vector
-
Transfection reagent
-
Cell lysis buffer
-
[¹⁴C]-labeled triolein (or other suitable radiolabeled TAG)
-
Unlabeled triolein
-
Phosphatidylcholine/phosphatidylinositol
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
This compound or other test inhibitors
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and fluid
Procedure:
-
Enzyme Source Preparation: Transfect HEK293T cells with a DDHD2 expression vector. After 24-48 hours, harvest the cells and prepare a cell lysate.
-
Substrate Preparation: Prepare a substrate emulsion by sonicating [¹⁴C]-labeled triolein, unlabeled triolein, and phosphatidylcholine/phosphatidylinositol in the assay buffer.
-
Inhibition Assay: Pre-incubate the cell lysate (enzyme source) with various concentrations of this compound or a vehicle control for a defined period (e.g., 15 minutes at room temperature).
-
Enzymatic Reaction: Initiate the reaction by adding the substrate emulsion to the pre-incubated enzyme-inhibitor mixture. Incubate at 37°C with shaking for a set time (e.g., 60 minutes).
-
Lipid Extraction and TLC: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol). Spot the extracted lipids onto a TLC plate and develop the plate to separate the TAG substrate from the fatty acid product.
-
Quantification: Visualize the spots (e.g., with iodine vapor), scrape the corresponding silica from the plate, and quantify the radioactivity in the TAG and fatty acid spots using a scintillation counter.
-
Data Analysis: Calculate the percentage of TAG hydrolysis and determine the IC50 value for the inhibitor.
Conclusion and Future Perspectives
This compound is an invaluable tool for probing the function of DDHD2, a critical enzyme in neuronal lipid metabolism. Its high potency allows for effective inhibition of DDHD2 in both cellular and animal models. However, its off-target activity against ABHD6 necessitates the use of appropriate controls, such as the DDHD2-inactive analog KLH40, to ensure that observed phenotypes are correctly attributed to DDHD2 inhibition. As the field advances, the development of even more selective DDHD2 inhibitors will be crucial for unequivocally dissecting its role in health and disease. Furthermore, combining pharmacological approaches with genetic models and advanced proteomic and lipidomic techniques will provide a more holistic understanding of the complex regulatory networks governing lipid metabolism in the brain. This guide serves as a foundational resource for researchers embarking on studies of DDHD2, promoting rigorous experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. DDHD2 promotes lipid droplet catabolism by acting as a TAG lipase and a cargo receptor for lipophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. realmofcaring.org [realmofcaring.org]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of KLH45
Disclaimer: As KLH45 is a placeholder for a proprietary or novel chemical, this document provides a generalized framework for its safe handling and disposal based on established laboratory safety protocols. Personnel must consult the specific Safety Data Sheet (SDS) for this compound to identify its unique hazards and modify these procedures accordingly.
Hazard Identification and Waste Classification
Prior to handling, it is critical to understand the hazards associated with this compound. This information, found in the this compound-specific SDS, dictates the required safety precautions and disposal pathway. Waste is classified based on its physical, health, and environmental hazards.
Table 1: Hypothetical Hazard Profile for this compound Waste Streams
| Waste Stream ID | Description | Primary Hazard Class | Secondary Hazards | GHS Pictograms | Required PPE Level |
| This compound-AQ-01 | Aqueous waste containing >1% this compound | Acute Toxicity (Oral) | Skin Irritant | 💀, ❗ | Level C |
| This compound-ORG-01 | Organic solvent mixture (non-halogenated) with this compound residue | Flammable Liquid | Carcinogen | 🔥, स्वास्थ्य खतरा | Level B |
| This compound-SOL-01 | Contaminated lab debris (pipettes, gloves) | Health Hazard | N/A | स्वास्थ्य खतरा | Level D |
Personal Protective Equipment (PPE)
The appropriate level of PPE is mandatory to prevent exposure during handling and disposal operations.[1] PPE levels are determined by the hazard assessment.[2]
Table 2: Required PPE for this compound Waste Handling by Level
| PPE Level | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection | Footwear |
| Level D | Not Required | Safety glasses with side shields[3] | Nitrile gloves (double-gloving recommended)[4] | Standard lab coat | Closed-toe leather or chemical-resistant shoes |
| Level C | Full-face air-purifying respirator with appropriate cartridges[3] | As part of respirator | Chemical-resistant gloves (e.g., Butyl rubber)[4] | Chemical-resistant apron or coveralls[5] | Chemical-resistant safety boots |
| Level B | Positive pressure, full face-piece SCBA[3] | As part of SCBA | Inner and outer chemical-resistant gloves[3] | Hooded chemical-resistant clothing[3] | Outer chemical-resistant boots |
Waste Segregation and Collection Protocol
Proper segregation is crucial to prevent dangerous reactions between incompatible chemicals.[6][7] Never mix different waste streams of this compound unless explicitly permitted by safety protocols.
Experimental Protocol: Segregated Waste Collection
-
Select Container: Choose a container compatible with the this compound waste stream. Use the original container if it's in good condition or a designated, approved waste container.[6] Do not use food-grade containers.[6]
-
Label Container: Before adding any waste, affix a "Hazardous Waste" label.[8] The label must include the chemical name ("this compound Waste"), primary hazard(s), composition, and the accumulation start date.[9]
-
Add Waste: Dispense waste into the container, ensuring it is done within a chemical fume hood if the waste is volatile. Keep the container closed at all times except when adding waste.[7]
-
Do Not Overfill: Fill containers to a maximum of 75-90% capacity to allow for vapor expansion and prevent spills.[10]
-
Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA).[6] Ensure secondary containment is used to mitigate potential leaks.[11] Segregate containers of incompatible materials.[8]
Caption: this compound Waste Segregation Workflow
Spill & Emergency Procedures
Prompt and appropriate action is necessary in the event of a chemical spill.[12] The response depends on the quantity and hazard level of the spilled material.
4.1 Incidental Spill (Small, Controllable)
A spill is considered incidental if it is a small quantity, you understand the hazards, and you have the proper PPE and spill cleanup materials available.[12]
Experimental Protocol: Incidental Spill Cleanup
-
Alert Personnel: Immediately notify others in the area.[12]
-
Don PPE: Put on the appropriate PPE (goggles, gloves, lab coat) as specified in Table 2.[13]
-
Contain Spill: Prevent the spill from spreading by creating a dike with absorbent material around the edges.[13][14]
-
Absorb/Neutralize:
-
Collect Residue: Scoop the absorbed material into a leak-proof container.[12] Use spark-proof tools for flammable materials.[14]
-
Decontaminate: Clean the spill surface with soap and water. Collect the rinse water as hazardous waste if the chemical is highly toxic.[12]
-
Dispose and Restock: Label the container with a hazardous waste tag and place it in the SAA. Restock all used spill kit supplies.[12]
4.2 Major Spill (Large, Uncontrolled, or Highly Hazardous)
-
Evacuate: Alert everyone in the immediate area and evacuate the room.[12]
-
Confine: Close doors as you leave to confine the hazard.[12]
-
Assist: Use safety showers or eyewashes if anyone is contaminated.[12]
-
Call for Help: Notify your institution's Environmental Health & Safety (EHS) department and emergency services immediately. Do not attempt to clean up a major spill yourself.
Final Disposal Procedures
Accumulated waste must be disposed of through the institution's official hazardous waste management program. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[6][11]
Procedural Steps for Final Disposal
-
Check Container: Ensure the waste container is securely capped, clean on the outside, and properly labeled.
-
Request Pickup: When the container is nearly full (75-90%) or has been in accumulation for the maximum allowed time (e.g., 1 year for partially filled containers), submit a chemical waste collection request to your EHS department.[6][10]
-
Documentation: Complete all required paperwork, accurately identifying the waste composition and volume.
-
Transfer: Await pickup by trained hazardous waste professionals. Do not transport large volumes of hazardous waste yourself.
Caption: Final Disposal Workflow for this compound Waste
References
- 1. media.path.org [media.path.org]
- 2. hazclear.com [hazclear.com]
- 3. epa.gov [epa.gov]
- 4. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 5. protectivecoverall.com [protectivecoverall.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. westlab.com [westlab.com]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling KLH45
Essential protocols for the safe handling, storage, and disposal of the potent and selective DDHD2 inhibitor, KLH45, are outlined below to ensure laboratory safety and experimental integrity. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals, establishing a foundation of trust and value in laboratory safety and chemical handling.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and can cause serious eye irritation.[1] Adherence to strict personal protective equipment (PPE) protocols is mandatory to ensure user safety. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Type | Standard/Material |
| Eyes/Face | Safety goggles with side shields and face shield | Conforming to EN 166 (EU) or NIOSH (US) standards |
| Hands | Chemical-resistant, impervious gloves | Nitrile or neoprene |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area. If aerosols may be generated, use a NIOSH-approved respirator. | --- |
Data synthesized from the this compound Safety Data Sheet.[1]
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk and ensuring the quality of experimental outcomes.
Pre-Handling
-
Review the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.[1]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Inspect PPE: Check all PPE for integrity before use. Discard and replace any damaged equipment.
-
Prepare a Spill Kit: Have a spill kit readily accessible that is appropriate for flammable liquids.
Handling
-
Grounding: When transferring this compound, ground and bond containers to prevent static discharge.[1]
-
Avoid Inhalation and Contact: Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing.
-
Use Non-Sparking Tools: Employ tools that will not generate sparks.[1]
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly while stirring. For research purposes, this compound is often dissolved in ethanol or DMSO.
Post-Handling
-
Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Recommended storage is at 2-8°C.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and its associated hazards (Flammable Liquid, Eye Irritant).
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[1]
Experimental Protocol: Inhibition of DDHD2 in a Cell-Based Assay
This protocol provides a general workflow for utilizing this compound to study its inhibitory effects on the enzyme DDHD2 in a cell culture model.
Caption: A typical experimental workflow for assessing the inhibitory effect of this compound on DDHD2 in a cell-based assay.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical flow from hazard identification to safe disposal when working with this compound.
Caption: The logical progression of safety considerations for handling this compound, from hazard identification to proper disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
